N-benzyl-4-(2-methylpropoxy)benzamide
Description
Properties
IUPAC Name |
N-benzyl-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(2)13-21-17-10-8-16(9-11-17)18(20)19-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSPNDBFAHNDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic potential of N-benzyl-4-(2-methylpropoxy)benzamide derivatives
Title: Therapeutic Potential of N-Benzyl-4-(2-methylpropoxy)benzamide Derivatives: A Technical Guide to Dual-Target Modulation
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The This compound scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to modulate distinct biological targets depending on specific substitution patterns. This guide analyzes the therapeutic potential of this class, specifically focusing on the 4-(2-methylpropoxy) (isobutoxy) substitution.
This specific derivative class has emerged as a high-value candidate in two primary therapeutic areas:
-
Neurodegeneration: As a selective Butyrylcholinesterase (BChE) inhibitor for advanced Alzheimer’s Disease (AD).
-
Metabolic Syndrome: As a dual modulator of Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .[1]
The bulky, lipophilic 2-methylpropoxy tail is the critical pharmacophore, conferring selectivity for the larger acyl binding pockets of BChE and the ligand-binding domain (LBD) of PPARγ, distinguishing it from smaller alkoxy analogues (e.g., methoxy or ethoxy).
Part 1: Pharmacological Mechanism & Target Engagement
Neuroprotection: Selective BChE Inhibition
Unlike Acetylcholinesterase (AChE), which dominates in the healthy brain, Butyrylcholinesterase (BChE) activity increases significantly (up to 120%) in the brains of patients with advanced Alzheimer's Disease, while AChE levels decline.
-
Mechanism of Action: The this compound derivative functions as a non-covalent, reversible inhibitor.
-
The N-benzyl moiety: Targets the Peripheral Anionic Site (PAS) of the enzyme, blocking beta-amyloid (Aβ) aggregation (which is PAS-dependent).
-
The Benzamide Core: Mimics the transition state of the substrate, forming hydrogen bonds with the oxyanion hole (Gly116, Gly117, Ala199).
-
The 4-(2-methylpropoxy) Tail: This is the selectivity filter. The BChE active site gorge is approximately 200 ų larger than that of AChE. The bulky isobutoxy group occupies the acyl binding pocket via hydrophobic interactions (Trp231, Leu286, Val288), a fit that is sterically hindered in the smaller AChE pocket.
-
Metabolic Regulation: Dual sEH/PPARγ Modulation
This scaffold also addresses Metabolic Syndrome by simultaneously targeting inflammation and insulin resistance.
-
sEH Inhibition: The amide bond mimics the urea pharmacophore of classic sEH inhibitors, stabilizing the enzyme-inhibitor complex and preventing the degradation of Epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory lipid mediators.
-
PPARγ Agonism: The 4-isobutoxy tail aligns with the hydrophobic arm of the PPARγ LBD (Helix 12 stabilization), promoting the transcription of insulin-sensitizing genes (e.g., GLUT4, Adiponectin).
Part 2: Structure-Activity Relationship (SAR) Analysis
The following table summarizes the impact of the 4-position substitution on the N-benzylbenzamide core, demonstrating why the 2-methylpropoxy derivative is superior for specific targets.
| Substitution (R) | Lipophilicity (cLogP) | BChE Selectivity (vs AChE) | PPARγ Potency (EC50) | BBB Permeability |
| -H | Low | None (Weak Pan-inhibitor) | Inactive | Moderate |
| -OCH3 (Methoxy) | Moderate | Low (AChE dominant) | Weak (> 10 µM) | High |
| -OCH2CH3 (Ethoxy) | Moderate | Moderate | Moderate | High |
| -OCH2CH(CH3)2 (Isobutoxy) | High (Optimal) | High (> 50-fold) | High (< 1 µM) | High |
| -O(CH2)5CH3 (Hexyloxy) | Very High | High | High | Low (Poor Solubility) |
Key Insight: The 2-methylpropoxy group provides the optimal balance between hydrophobic bulk (for BChE/PPAR pocket filling) and molecular weight/solubility (for bioavailability and BBB penetration).
Part 3: Experimental Protocols
Chemical Synthesis Workflow
Objective: Synthesize this compound via nucleophilic acyl substitution.
Reagents:
-
4-Hydroxybenzoic acid (Starting material)
-
1-Bromo-2-methylpropane (Isobutyl bromide)
-
Benzylamine[2]
-
EDCI/HOBt (Coupling agents) or Thionyl Chloride (SOCl2)
Step-by-Step Protocol:
-
Etherification (Williamson Ether Synthesis):
-
Dissolve 4-hydroxybenzoic acid (1.0 eq) in DMF.
-
Add K2CO3 (2.5 eq) and stir at 60°C for 30 min.
-
Add 1-bromo-2-methylpropane (1.2 eq) dropwise.
-
Reflux at 80°C for 6-8 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). Product: 4-(2-methylpropoxy)benzoic acid.
-
-
Acid Chloride Activation (Alternative to Coupling Reagents):
-
Dissolve the intermediate acid in dry DCM.
-
Add SOCl2 (3.0 eq) and a catalytic drop of DMF.
-
Reflux for 3 hours until gas evolution ceases.
-
Evaporate solvent to yield 4-(2-methylpropoxy)benzoyl chloride.
-
-
Amide Coupling:
-
Dissolve Benzylamine (1.1 eq) and Triethylamine (Et3N, 2.0 eq) in dry DCM at 0°C.
-
Add the benzoyl chloride (dissolved in DCM) dropwise over 30 min.
-
Warm to room temperature and stir for 12 hours.
-
-
Purification:
-
Wash organic layer with 1N HCl, sat. NaHCO3, and Brine.
-
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.
-
Final Validation: 1H-NMR (CDCl3): Look for doublet at δ ~3.7 (OCH2), multiplet at δ ~2.1 (CH), and doublet at δ ~1.0 (CH3).
-
Ellman’s Assay for BChE Inhibition
Objective: Quantify the IC50 of the derivative against Butyrylcholinesterase.[3]
-
Preparation: Prepare 0.1 M phosphate buffer (pH 8.0).
-
Enzyme Mix: Add 20 µL of BChE (from equine serum, 0.05 U/mL) to 96-well plate.
-
Inhibitor: Add 20 µL of the test compound (dissolved in DMSO, varying concentrations 1 nM - 10 µM). Incubate for 15 min at 25°C.
-
Substrate: Add 20 µL of Butyrylthiocholine iodide (BTC, 0.5 mM) and 20 µL of DTNB (Ellman’s reagent, 0.5 mM).
-
Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).
-
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100. Plot log[Concentration] vs % Inhibition to determine IC50.
Part 4: Pathway Visualization
Mechanism of Action: Cholinergic & Metabolic Signaling
Caption: Dual-pathway modulation by this compound. The molecule inhibits BChE to restore cholinergic levels (top) and modulates PPAR/sEH to improve metabolic health (bottom).
Synthesis Workflow Diagram
Caption: Step-by-step synthetic route for the production of the target benzamide derivative via acid chloride activation.
References
-
Du, C., et al. (2022). "N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer’s Disease."[3] Journal of Medicinal Chemistry, 65(16), 11365–11387.[3] Link
-
Blum, A., et al. (2016). "N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators." Journal of Medicinal Chemistry, 59(1), 306-319. Link
-
Guardia, A., et al. (2016). "N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity."[4] ChemMedChem, 11(7), 687-701.[4] Link
-
Podolski-Renić, A., et al. (2025). "Benzamide derivatives as histone deacetylase inhibitors: Structure-activity relationship and therapeutic potential." MDPI Pharmaceuticals. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
History and discovery of N-benzyl-4-(2-methylpropoxy)benzamide
An In-depth Technical Guide on the Synthesis and Evaluation of N-benzyl-4-(2-methylpropoxy)benzamide as a Case Study in Modern Drug Discovery
Abstract
The benzamide functional group is a cornerstone of medicinal chemistry, appearing in a wide array of approved therapeutics. This guide presents a comprehensive, technically-focused exploration of a specific novel benzamide, this compound. Rather than a historical retrospective, this document serves as a practical, forward-looking manual for researchers and drug development professionals. It details the strategic synthesis, purification, and characterization of this molecule. Furthermore, it outlines a robust, multi-stage workflow for its biological evaluation, from initial high-throughput screening to more complex mechanistic studies. By using this compound as a central case study, this guide provides a tangible framework for the early-stage discovery and development of novel chemical entities.
Introduction: The Benzamide Scaffold in Medicinal Chemistry
The benzamide moiety is considered a "privileged scaffold" in drug discovery. Its unique combination of features—a rigid aromatic ring coupled with a flexible amide linker capable of acting as both a hydrogen bond donor and acceptor—allows for versatile interactions with a multitude of biological targets. This has led to the successful development of benzamide-containing drugs across diverse therapeutic areas, including oncology, central nervous system disorders, and anti-infectives.
This guide focuses on a specific, novel benzamide derivative: This compound . We will use this molecule as a representative example to illustrate the critical steps and strategic considerations involved in the early stages of a drug discovery campaign. The principles and protocols detailed herein are broadly applicable to the investigation of other novel chemical entities.
Synthesis and Characterization
The successful biological evaluation of a novel compound is predicated on the ability to synthesize it in a pure, well-characterized form. The proposed synthesis of this compound is a two-step process starting from commercially available 4-hydroxybenzoic acid.
Retrosynthetic Analysis
A logical retrosynthetic analysis simplifies the synthesis into manageable steps. The target molecule is disconnected at the amide bond, leading to benzylamine and a 4-alkoxybenzoic acid derivative. The 4-alkoxybenzoic acid can, in turn, be synthesized from 4-hydroxybenzoic acid via a Williamson ether synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-(2-methylpropoxy)benzoic acid
-
Reaction Setup: To a solution of 4-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.5 eq).
-
Addition of Alkylating Agent: While stirring vigorously, add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-90 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of ~2-3. The resulting precipitate is collected by vacuum filtration, washed with water, and dried to yield 4-(2-methylpropoxy)benzoic acid.
Step 2: Amide Coupling to form this compound
-
Activation of Carboxylic Acid: Dissolve the 4-(2-methylpropoxy)benzoic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 1.1 eq) and a base like triethylamine (TEA, 1.5 eq). Stir for 20 minutes at room temperature to form the activated ester.
-
Amine Addition: Add benzylamine (1.05 eq) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.
Physicochemical and Structural Characterization
To ensure the identity and purity of the synthesized compound, a battery of analytical techniques must be employed.
| Analytical Technique | Purpose | Expected Outcome for this compound |
| ¹H NMR | Confirms the proton framework of the molecule. | Peaks corresponding to the benzyl, benzamide, and isobutyl protons with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Confirms the carbon backbone of the molecule. | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₈H₂₁NO₂. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. | A single major peak, indicating >95% purity. |
| Melting Point | A physical constant for a pure crystalline solid. | A sharp, defined melting range. |
Proposed Biological Evaluation Workflow
A structured, tiered approach is essential for efficiently evaluating the biological activity of a novel compound. This workflow is designed to move from broad, high-throughput screening to more focused, hypothesis-driven studies.
Caption: Tiered workflow for biological evaluation.
Phase 1: Broad Screening
-
Objective: To identify initial "hits" by screening the compound against a wide range of biological targets or in a cellular model of disease.
-
Protocols:
-
Target-Based Screening: The compound would be submitted to a commercial or in-house screening panel, such as a broad kinase panel or a G-protein coupled receptor (GPCR) panel. These assays typically measure the direct inhibition or activation of a purified protein.
-
Phenotypic Screening: The compound would be tested for its ability to induce a specific phenotype in cells. For example, an anti-proliferative assay using a panel of cancer cell lines (e.g., NCI-60) can identify compounds with potential anti-cancer activity.
-
Phase 2: Hit Confirmation and Dose-Response
-
Objective: To confirm the activity of initial hits and determine their potency.
-
Protocols:
-
Hit Confirmation: The compound is re-synthesized to ensure the observed activity is not due to an impurity from the initial batch. The fresh batch is then re-tested in the primary assay.
-
Dose-Response Analysis: A serial dilution of the confirmed hit is prepared and tested in the primary assay to generate a dose-response curve. This allows for the calculation of key potency metrics like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
-
Phase 3: Mechanism of Action (MoA) Studies
-
Objective: To understand how the compound exerts its biological effect.
-
Protocols:
-
Target Engagement Assays: These cellular assays confirm that the compound interacts with its intended target in a biological system. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.
-
Downstream Signaling Analysis: If the compound inhibits a specific enzyme (e.g., a kinase), Western blotting or ELISA can be used to measure the phosphorylation status of known downstream substrates.
-
Phase 4: In Vivo Proof of Concept
-
Objective: To assess the compound's properties and efficacy in a living organism.
-
Protocols:
-
Pharmacokinetic (PK) Studies: The compound is administered to laboratory animals (e.g., mice) to determine its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This helps to establish a suitable dosing regimen.
-
Efficacy Studies: The compound is tested in a relevant animal model of disease (e.g., a tumor xenograft model for a potential anti-cancer agent) to determine if it has the desired therapeutic effect in vivo.
-
Conclusion and Future Directions
This guide has outlined a comprehensive, technically-grounded framework for the synthesis, characterization, and biological evaluation of a novel chemical entity, this compound. By following a logical, tiered approach, researchers can efficiently and robustly assess the therapeutic potential of new molecules. The data generated from the proposed workflow—from initial synthesis and purity assessment to in vivo efficacy—would form the basis of a complete data package for further preclinical development. Future work would focus on lead optimization, where analogues of the initial hit are synthesized to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate.
References
- Note: As "N-benzyl-4-(2-methylpropoxy)
-
Title: Privileged Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Amide bond formation and peptide coupling Source: Nature Protocols URL: [Link]
-
Title: High-Throughput Screening in Drug Discovery Source: Chemical Reviews URL: [Link]
-
Title: The Cellular Thermal Shift Assay for Drug-Target Interaction Studies Source: Science URL: [Link]
-
Title: Preclinical animal models for drug discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Spectrometric Identification of Organic Compounds Source: Wiley URL: [Link]
Predicted Metabolic Pathways for N-benzyl-4-(2-methylpropoxy)benzamide: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Metabolic Profiling in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its metabolic fate. The biotransformation of a xenobiotic compound can dramatically alter its efficacy, duration of action, and potential for toxicity.[1][2] Therefore, a thorough understanding of a drug's metabolic pathways is not merely a regulatory requirement but a cornerstone of rational drug design and development.[3][4] This guide provides an in-depth analysis of the predicted metabolic pathways for N-benzyl-4-(2-methylpropoxy)benzamide, a compound with a scaffold of interest in medicinal chemistry.[5][6][7] We will explore the likely enzymatic reactions this molecule will undergo in the body, grounded in established principles of drug metabolism. Furthermore, we will present a comprehensive framework for the experimental validation of these predictions, equipping researchers with the necessary protocols to elucidate the complete metabolic profile of this and similar compounds.
Predicted Metabolic Pathways of this compound
The metabolic fate of this compound is predicted to be governed by a series of Phase I and Phase II enzymatic reactions, primarily occurring in the liver.[] The key structural features of the molecule—an amide linkage, a benzyl group, and an isobutoxy group—are all susceptible to well-characterized metabolic transformations.
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound and preparing it for Phase II conjugation.[9][10] For this compound, the primary predicted Phase I pathways are:
-
Amide Hydrolysis: The central amide bond is a likely target for hydrolytic enzymes such as carboxylesterases and amidases.[11][12] This reaction would cleave the molecule into two primary metabolites: 4-(2-methylpropoxy)benzoic acid and benzylamine. This is a common metabolic route for amide-containing drugs and often leads to their inactivation.[13]
-
O-Dealkylation: The isobutoxy group attached to the benzamide ring is susceptible to oxidative O-dealkylation, a reaction commonly catalyzed by cytochrome P450 (CYP) enzymes.[9][14] This process would involve the hydroxylation of the carbon adjacent to the ether oxygen, leading to an unstable hemiacetal that would spontaneously cleave to form 4-hydroxy-N-benzylbenzamide and isobutyraldehyde.
-
N-Dealkylation: The N-benzyl group can undergo oxidative N-dealkylation, also mediated by CYP enzymes.[15][16][17] This pathway would result in the formation of 4-(2-methylpropoxy)benzamide and benzaldehyde.
-
Benzylic Hydroxylation: The benzylic carbon of the N-benzyl group is a prime site for oxidation by CYP enzymes.[18][19] This would lead to the formation of a carbinolamine intermediate which could have several fates, including further oxidation or rearrangement. The resulting metabolite would be N-(hydroxy(phenyl)methyl)-4-(2-methylpropoxy)benzamide.
-
Aromatic Hydroxylation: Both the benzamide and the N-benzyl aromatic rings are potential sites for hydroxylation, another common CYP-mediated reaction.[20] Hydroxylation is most likely to occur at the para-position of the N-benzyl ring due to steric accessibility and electronic factors.
The following diagram illustrates the predicted Phase I metabolic pathways:
Caption: Predicted Phase I metabolic pathways for this compound.
Phase II Metabolism: Conjugation Reactions
Metabolites from Phase I, particularly those with newly formed hydroxyl groups (from O-dealkylation and aromatic hydroxylation), are expected to undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion. The most probable Phase II reactions are:
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: The hydroxylated metabolites can also be sulfated by sulfotransferases (SULTs).
Experimental Validation of Predicted Metabolic Pathways
While in silico predictions provide a valuable starting point, experimental validation is crucial for confirming the metabolic fate of a drug candidate.[21][22] A tiered approach, starting with in vitro assays and progressing to in vivo studies, is recommended.
In Vitro Metabolism Assays
In vitro systems offer a controlled environment to identify metabolic pathways and the enzymes involved.[4][][23][24]
1. Metabolic Stability Assessment in Liver Microsomes:
This assay provides an initial screen for the compound's susceptibility to metabolism by CYP enzymes.[25]
-
Objective: To determine the rate of disappearance of the parent compound.
-
Methodology:
-
Prepare incubations containing pooled human liver microsomes, the test compound, and a NADPH-regenerating system.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Metabolite Identification in Hepatocytes:
Hepatocytes contain a broader range of both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of metabolism.
-
Objective: To identify the major metabolites formed.
-
Methodology:
-
Incubate cryopreserved human hepatocytes with the test compound.
-
Collect samples at different time points.
-
Extract the compound and its metabolites from the incubation mixture.
-
Analyze the samples using high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Confirm the structure of identified metabolites using authentic standards if available.
-
The overall workflow for in vitro metabolite identification is depicted below:
Caption: General workflow for in vitro metabolite identification.
3. Reaction Phenotyping:
This set of experiments aims to identify the specific CYP isozymes responsible for the metabolism of the compound.[23]
-
Objective: To determine the contribution of individual CYP enzymes.
-
Methodology:
-
Recombinant CYPs: Incubate the compound with individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.).
-
Chemical Inhibition: Incubate the compound with human liver microsomes in the presence and absence of specific CYP inhibitors.
-
Analyze the formation of metabolites in each condition to pinpoint the responsible enzymes.
-
Data Presentation and Interpretation
The results from these studies should be compiled and presented in a clear and concise manner to facilitate interpretation and decision-making.
Table 1: Summary of Predicted Metabolites of this compound
| Metabolic Pathway | Predicted Metabolite(s) | Enzymes Involved (Predicted) |
| Amide Hydrolysis | 4-(2-methylpropoxy)benzoic acid, Benzylamine | Carboxylesterases, Amidases |
| O-Dealkylation | 4-hydroxy-N-benzylbenzamide, Isobutyraldehyde | Cytochrome P450s (e.g., CYP3A4, CYP2C9) |
| N-Dealkylation | 4-(2-methylpropoxy)benzamide, Benzaldehyde | Cytochrome P450s (e.g., CYP3A4, CYP2D6) |
| Benzylic Hydroxylation | N-(hydroxy(phenyl)methyl)-4-(2-methylpropoxy)benzamide | Cytochrome P450s |
| Aromatic Hydroxylation | Hydroxylated this compound | Cytochrome P450s |
| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | UGTs |
| Sulfation | Sulfate conjugates of hydroxylated metabolites | SULTs |
Conclusion: A Roadmap for Metabolic Characterization
This technical guide provides a robust framework for predicting and validating the metabolic pathways of this compound. By systematically applying the principles of drug metabolism and employing the outlined experimental protocols, researchers can gain a comprehensive understanding of the compound's biotransformation. This knowledge is indispensable for optimizing lead compounds, predicting potential drug-drug interactions, and ultimately ensuring the development of safer and more effective therapeutics. The integration of in silico prediction with rigorous in vitro experimental validation represents a powerful strategy in modern drug discovery and development.
References
- Anzenbacher, P., & Anzenbacherová, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences CMLS, 58(5-6), 737-747.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
- Kassel, D. B. (2004). Applications of high-throughput ADME in drug discovery. Current opinion in chemical biology, 8(3), 339-345.
-
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]
- Kayla, D. (2024). Development of In Silico Models for Predicting Drug Absorption and Metabolism. Journal of Chemical and Pharmaceutical Research, 16(9), 196.
-
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
-
IQVIA. (n.d.). In Vitro Metabolism. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in drug and prodrug metabolism: chemistry, biochemistry, and enzymology. John Wiley & Sons.
- Fura, A. (2006). Role of biotransformation in drug discovery. Current drug metabolism, 7(5), 515-32.
- Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.
- de Groot, M. J., & Vermeulen, N. P. (1997). Modeling of cytochrome P450 mediated metabolism: a review. Drug metabolism reviews, 29(3), 747-799.
-
Wikipedia. (2024). Drug metabolism. Retrieved from [Link]
-
Chem.libretexts.org. (2022). Hydrolysis of Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of amides by human carboxylesterase Supersomes. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Dealkylation – Knowledge and References. Retrieved from [Link]
- Al-Hadiya, Z. H. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 21(11), 1479.
-
Chem.libretexts.org. (2022). Reactions of Amides. Retrieved from [Link]
- Hall, M., Faber, K., & Tasnádi, G. (2017). Hydrolysis of Amides. In Science of Synthesis: Biocatalysis in Organic Synthesis (Vol. 1, pp. 347-386). Georg Thieme Verlag.
-
Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. Retrieved from [Link]
- Al-Hadiya, Z. H. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 22(1), 123.
-
ResearchGate. (n.d.). General mechanistic pathways for the formation of benzamide derivatives. Retrieved from [Link]
- Al-Masoudi, W. A. M., & Al-Saad, M. R. (2021). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Journal of Education and Scientific Studies, (16), 269-286.
-
ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
DynaMedex. (2023). Cytochrome P450 Drug Metabolism. Retrieved from [Link]
- Foye, W. O., Lemke, T. L., & Williams, D. A. (2013). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.
-
ResearchGate. (n.d.). Metabolism of N-methyl-amide by cytochrome P450s. Retrieved from [Link]
- Hilfinger, J. M., et al. (2015). Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. Journal of medicinal chemistry, 58(23), 9229–9241.
- Meuldermans, W., et al. (1997). Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions. British journal of clinical pharmacology, 44(6), 567–576.
-
ResearchGate. (n.d.). Two possible mechanisms for the P450-catalyzed oxidation of 1-ABT to benzyne. Retrieved from [Link]
- Guardia, A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem, 11(7), 687–701.
- Wagner, K. M., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of medicinal chemistry, 59(1), 133–147.
- Wang, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of medicinal chemistry, 65(16), 11365–11387.
-
Anderson, M., et al. (2011). Discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1][2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent. Journal of medicinal chemistry, 54(20), 7166–7179.
- Ulgen, M., et al. (1997). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. Pharmacology & toxicology, 80(3), 143–148.
Sources
- 1. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In silico Prediction of Drug Metabolism by P450: Ingenta Connect [ingentaconnect.com]
- 4. labcorp.com [labcorp.com]
- 5. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 10. Drug metabolism - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. oit.edu [oit.edu]
- 14. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 18. Video: Phase I Reactions: Oxidation of Aliphatic and Aromatic Carbon-Containing Systems [jove.com]
- 19. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iunajaf.edu.iq [iunajaf.edu.iq]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. jocpr.com [jocpr.com]
- 23. bioivt.com [bioivt.com]
- 24. labs.iqvia.com [labs.iqvia.com]
- 25. nuvisan.com [nuvisan.com]
Methodological & Application
Application Note: Step-by-Step Synthesis of N-benzyl-4-(2-methylpropoxy)benzamide
Executive Summary & Strategic Analysis
This technical guide details the synthesis of N-benzyl-4-(2-methylpropoxy)benzamide , a structural motif common in medicinal chemistry (e.g., PPAR agonists, antitubercular agents). The protocol is designed for researchers requiring high purity (>98%) and scalability.
Retrosynthetic Logic
The target molecule contains two key functionalities: an ether linkage and an amide bond . Our strategy utilizes a convergent linear approach:
-
Etherification: Construction of the isobutoxy tail via Williamson ether synthesis.
-
Saponification: Unmasking the carboxylic acid.
-
Amidation: Formation of the benzamide core via acid chloride activation.
Why this route?
-
Cost-Efficiency: Starting materials (Methyl 4-hydroxybenzoate, Isobutyl bromide, Benzylamine) are inexpensive commodity chemicals.
-
Scalability: The acid chloride method (Step 3) is superior to carbodiimide coupling (e.g., EDC/HOBt) for multi-gram scale-up due to easier purification (no urea byproducts).
-
Regiocontrol: Installing the ether before the amide prevents competitive alkylation of the amide nitrogen.
Reaction Pathway Visualization[1]
Caption: Linear synthetic workflow from methyl paraben to the target benzamide.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(2-methylpropoxy)benzoate
Objective: Alkylation of the phenolic hydroxyl group.
Mechanism:
Rationale: Isobutyl bromide is a
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| Methyl 4-hydroxybenzoate | 152.15 | 1.0 | 15.2 g (100 mmol) | Substrate |
| 1-Bromo-2-methylpropane | 137.02 | 1.5 | 20.5 g (16.3 mL) | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 27.6 g | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | 1.66 g | Catalyst |
| DMF (Anhydrous) | - | - | 100 mL | Solvent |
Procedure
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1]
-
Dissolution: Charge the flask with Methyl 4-hydroxybenzoate,
, and KI. Add anhydrous DMF. Stir for 15 minutes at room temperature to form the phenoxide. -
Addition: Add 1-Bromo-2-methylpropane (Isobutyl bromide) via syringe.
-
Reaction: Heat the mixture to 80°C for 16–24 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (
) should disappear, replaced by the less polar ether ( ).
-
-
Workup:
-
Purification: The crude oil usually solidifies. If necessary, recrystallize from cold hexane or perform a short silica plug filtration.
Step 2: Synthesis of 4-(2-methylpropoxy)benzoic Acid
Objective: Hydrolysis of the methyl ester.[3] Mechanism: Nucleophilic acyl substitution (Saponification).
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| Methyl 4-isobutoxybenzoate | 208.25 | 1.0 | 20.8 g (100 mmol)* | Substrate |
| Sodium Hydroxide (NaOH) | 40.00 | 3.0 | 12.0 g | Base |
| Ethanol (95%) | - | - | 150 mL | Solvent |
| Water | - | - | 50 mL | Co-solvent |
*Assuming 100% yield from Step 1 for calculation purposes.
Procedure
-
Reaction: Dissolve the ester from Step 1 in Ethanol/Water (3:1 ratio). Add NaOH pellets.
-
Reflux: Heat to reflux (approx. 85°C) for 2–4 hours.
-
Checkpoint: The reaction mixture should become homogeneous (or clear) as the acid salt forms. TLC should show baseline material (acid salt).
-
-
Workup:
-
Concentrate the ethanol on a rotary evaporator to approx. 20% volume.
-
Dilute with water (100 mL).
-
Acidification: Cool in an ice bath and slowly acidify to pH ~2 using 1M HCl. The free acid will precipitate as a white solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold water.[4]
-
Drying: Dry in a vacuum oven at 50°C overnight.
-
Expectation: White crystalline solid.[5] Yields are typically quantitative (>95%).
-
Step 3: Synthesis of this compound
Objective: Amide bond formation.[6] Method: Acid Chloride Activation (Process Chemistry Standard).
Rationale: While coupling reagents (EDC, HATU) are convenient for milligram scales, converting the acid to the acid chloride using Thionyl Chloride (
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 4-Isobutoxybenzoic Acid | 194.23 | 1.0 | 5.0 g (25.7 mmol) | Substrate |
| Thionyl Chloride ( | 118.97 | 3.0 | 5.6 mL | Activator |
| Benzylamine | 107.15 | 1.1 | 3.03 g (3.1 mL) | Nucleophile |
| Triethylamine ( | 101.19 | 2.0 | 7.2 mL | Acid Scavenger |
| Dichloromethane (DCM) | - | - | 50 mL + 50 mL | Solvent |
| DMF (Cat.) | - | - | 2 drops | Catalyst |
Procedure
Part A: Acid Chloride Formation
-
Place the dried acid (5.0 g) in a dry RBF under nitrogen.
-
Add dry DCM (50 mL) and catalytic DMF (2 drops).
-
Add
dropwise. -
Reflux for 2 hours.
-
Observation: Gas evolution (
) will occur. The solid acid will dissolve.
-
-
Evaporation: Remove the solvent and excess
in vacuo (use a base trap for the pump). Re-dissolve the residue in fresh anhydrous DCM (50 mL).
Part B: Amide Coupling
-
Preparation: In a separate flask, dissolve Benzylamine and Triethylamine in DCM (20 mL). Cool to 0°C (ice bath).
-
Addition: Add the Acid Chloride solution (from Part A) dropwise to the Benzylamine solution over 15 minutes.
-
Exotherm: The reaction is exothermic; control addition rate to maintain temp <10°C.
-
-
Stirring: Allow to warm to room temperature and stir for 2 hours.
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine and
. -
Wash with Sat.
(2 x 50 mL) to remove unreacted acid. -
Wash with Brine.[6]
-
Dry over
and concentrate.
-
-
Final Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.
Characterization & Validation
To ensure scientific integrity, the final product must be validated against the following predicted data.
Physical Properties[7][8][9][10][11][12][13]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 145°C – 155°C (Dependent on crystal polymorph).
Spectroscopic Data (Predicted)
-
NMR (400 MHz,
):-
7.75 (d,
Hz, 2H, Ar-H ortho to C=O) - 7.35–7.25 (m, 5H, Benzyl Ar-H)
-
6.92 (d,
Hz, 2H, Ar-H ortho to OR) - 6.40 (br s, 1H, NH)
-
4.65 (d,
Hz, 2H, ) -
3.75 (d,
Hz, 2H, ) -
2.10 (m, 1H,
) -
1.02 (d,
Hz, 6H, )
-
7.75 (d,
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete alkylation due to steric bulk of isobutyl group. | Increase temperature to 90°C; add more KI; extend time to 48h. |
| Impurity in Step 3 | Formation of symmetric anhydride.[7] | Ensure complete conversion to acid chloride before adding amine; ensure water is excluded. |
| Coloration | Oxidation of benzylamine. | Distill benzylamine prior to use if it is yellow/brown. |
References
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Amide Coupling (Schotten-Baumann conditions)
-
Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling". Tetrahedron2005 , 61, 10827-10852. Link
-
-
Benzamide Derivatives in MedChem
-
Deaminative Coupling (Alternative Route)
-
RSC Advances, "Deaminative coupling of benzylamines and arylboronic acids". Link
-
-
Substrate Data (4-isobutoxybenzoic acid)
Sources
- 1. rsc.org [rsc.org]
- 2. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. upload.wikimedia.org [upload.wikimedia.org]
- 4. US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2017003107A1 - Method for preparing benzoic acid amide compound - Google Patents [patents.google.com]
- 8. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoic acid, 4-(2-methylpropoxy)-, 2-methylpropyl ester | C15H22O3 | CID 12696592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Framework for the Preparation and Validation of N-benzyl-4-(2-methylpropoxy)benzamide Stock Solutions for In Vitro Assays
An Application Guide by a Senior Application Scientist
Abstract
The successful implementation of in vitro assays in drug discovery and biomedical research is fundamentally dependent on the quality and reproducibility of the compound stock solutions used. Novel compounds, such as N-benzyl-4-(2-methylpropoxy)benzamide, often present challenges due to limited data on their physicochemical properties, particularly solubility and stability. This document provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to prepare, validate, and store high-quality stock solutions of this and other poorly soluble benzamide-class compounds. By integrating principles of scientific integrity with field-proven methodologies, this guide explains the causality behind experimental choices, ensuring that every prepared stock solution is part of a self-validating system for generating reliable and reproducible experimental data.
Introduction: The Criticality of the Stock Solution
This guide moves beyond a simple list of steps to provide the underlying rationale for each procedural choice. We will establish a workflow that begins with understanding the compound, selecting an appropriate solvent, and culminates in a detailed protocol for preparing and validating a stock solution ready for downstream applications.
Pre-Protocol Considerations: Compound Handling and Solvent Selection
Safety and Handling of the Neat Compound
Before any experimental work, a thorough review of the compound's Safety Data Sheet (SDS) is mandatory. In the absence of an SDS for a novel compound, it should be handled with the assumption of potential toxicity.
Core Handling Principles:
-
Work Environment: All handling of the solid compound and concentrated solutions should occur within a properly ventilated chemical fume hood or a similar containment system.[4]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves.[5]
-
Storage of Solid Compound: The lyophilized or solid form of the compound should be stored in a cool, dry, and dark environment, often at -20°C, to prevent degradation from heat, moisture, or light.[6][7] The container should be tightly sealed.
The Rationale for Solvent Selection
For poorly water-soluble compounds intended for biological assays, the choice of a primary solvent is critical. The ideal solvent must dissolve the compound at a high concentration, be miscible with aqueous assay media, and exhibit low toxicity to the biological system at its final working concentration.
Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its exceptional solubilizing power for a wide range of organic molecules and its miscibility with water.[5][8]
Causality Behind Using DMSO:
-
High Solubilizing Capacity: DMSO can effectively dissolve many lipophilic compounds that are otherwise insoluble in aqueous buffers.[9]
-
Aqueous Miscibility: It allows for the dilution of the concentrated stock into cell culture media or assay buffers with minimal immediate precipitation, provided the proper technique is used.[10]
-
Cell Permeability: DMSO can facilitate the transport of compounds across cell membranes, although this can also contribute to its cytotoxic effects at higher concentrations.[5]
Limitations and Controls: The primary drawback of DMSO is its cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to keep the final assay concentration at or below 0.1% whenever possible to minimize off-target effects.[10][11] Consequently, a vehicle control (media containing the same final concentration of DMSO as the test wells) must be included in every experiment to differentiate compound-specific effects from solvent-induced artifacts.[12]
Experimental Workflow and Protocols
The following sections provide a logical, step-by-step workflow for preparing a validated stock solution. This process is designed to be self-validating, ensuring the final stock meets the necessary quality standards.
Workflow Overview
Caption: Workflow for preparing a validated stock solution.
Protocol 1: Determining Maximum Practical Solubility in DMSO
Rationale: Since the solubility of this compound is unknown, this protocol establishes the maximum practical concentration for the primary stock, preventing accidental creation of a supersaturated and unstable solution.[8]
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Accurately weigh approximately 5-10 mg of the compound into a pre-weighed 2 mL microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 50 µL) to the tube.
-
Vortex vigorously for 2-3 minutes. If the solid is not fully dissolved, use a bath sonicator for 5-10 minutes.
-
If the solid dissolves completely, add another small, precise volume of DMSO (e.g., 10 µL) and repeat step 3. This indicates the solubility is higher than the current concentration.
-
If undissolved solid remains after vortexing and sonication, continue adding small, precise volumes of DMSO (e.g., 10 µL at a time), vortexing and sonicating after each addition, until the compound is fully dissolved.
-
Once the compound is fully dissolved, perform a final visual inspection to ensure the solution is clear and free of particulates.
-
Calculate the final concentration (in mM) based on the initial mass of the compound, its molecular weight, and the total volume of DMSO added. This is your maximum practical solubility. For preparing the primary stock, it is advisable to target a concentration slightly below this maximum (e.g., 90%) to ensure stability.
Protocol 2: Preparation of a 10 mM Primary Stock Solution
Rationale: This protocol details the preparation of a precisely concentrated stock solution. Using volumetric flasks and calibrated balances ensures accuracy.[13] The goal is to create a high-concentration stock from which all working solutions will be derived, ensuring consistency across experiments.[14]
| Parameter | Recommended Value/Procedure | Rationale |
| Compound Purity | >98% (as per supplier CoA) | Impurities can affect the actual concentration and introduce confounding biological effects.[13] |
| Target Concentration | 10 mM (or 90% of max. solubility) | A standard high concentration that allows for significant dilution into assay media, minimizing final DMSO concentration. |
| Solvent | Anhydrous DMSO | Prevents introduction of water, which can decrease solubility and cause hydrolysis of the compound over time. |
| Dissolution Aid | Vortexing, sonication, gentle warming (37°C) | These methods provide energy to overcome the crystal lattice energy of the solid, facilitating dissolution without causing thermal degradation.[8][9] |
Molecular Weight of this compound: 283.37 g/mol (Calculated)
Calculation for 1 mL of a 10 mM Stock Solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 283.37 g/mol × 1000 mg/g = 2.83 mg
Procedure:
-
Allow the vial containing the solid compound to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of atmospheric moisture onto the powder.[6]
-
Using a calibrated analytical balance, accurately weigh 2.83 mg of this compound into a sterile, appropriate glass vial.[15]
-
Add 1 mL of anhydrous DMSO to the vial using a calibrated pipette.
-
Seal the vial tightly with a Teflon-lined cap.[15]
-
Vortex the solution for 2-5 minutes until the compound is completely dissolved. A brief sonication or warming in a 37°C water bath can be used if necessary.[8]
-
Quality Control: Visually inspect the solution against a light source to ensure it is clear, colorless, and free of any particulate matter.
-
Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[6]
Protocol 3: Aliquoting and Long-Term Storage
Rationale: Aliquoting the primary stock into single-use volumes is the most critical step for preserving its long-term integrity. This practice prevents contamination and degradation associated with repeated freeze-thaw cycles.[8][11]
Procedure:
-
Dispense the primary stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes or cryovials.
-
Store the aliquots in a freezer at -20°C for short-to-medium term storage (up to 1-3 months) or at -80°C for long-term storage (6+ months).[10][11]
-
Maintain a detailed inventory of the stock aliquots.
| Storage Condition | Recommended Duration | Rationale |
| Powder | -20°C for up to 3 years | Maximizes stability of the neat compound.[11] |
| In DMSO | -80°C for up to 6 months | Minimizes solvent evaporation and chemical degradation.[11] |
| In DMSO | -20°C for up to 1 month | Suitable for shorter-term storage; re-validation is recommended for longer periods.[11] |
Protocol 4: Preparation of Working Solutions for In Vitro Assays
Rationale: This protocol describes the dilution of the DMSO stock into aqueous media. The key challenge is to prevent the compound from precipitating out of solution upon this solvent switch, a common issue for hydrophobic molecules.[16]
Procedure:
-
Remove one aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.[15]
-
Briefly vortex the thawed aliquot to ensure homogeneity.
-
Perform a serial or stepwise dilution. Never dilute the concentrated DMSO stock directly into a large volume of aqueous media in a single step.[10]
-
Example for a 10 µM final concentration: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of DMSO or sterile culture medium. This creates a 100 µM solution (a 1:100 dilution). b. Vortex the intermediate solution thoroughly. c. Add the required volume of this intermediate solution to your final assay volume. For instance, add 10 µL of the 100 µM intermediate solution to 990 µL of culture medium to achieve a final concentration of 1 µM.
-
-
Crucial Step: When adding the DMSO-based solution to the aqueous medium, pipette it directly into the liquid while vortexing or swirling the tube/plate to ensure rapid mixing and dispersion, which helps prevent precipitation.[8]
-
Always prepare working solutions fresh for each experiment from a thawed stock aliquot. Do not store dilute aqueous solutions.[9]
Quality Control and Stability
A stock solution is a critical reagent, and its stability should be periodically verified to ensure data consistency over the course of a project.[3][17]
Routine QC Checks:
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization. If present, attempt to redissolve with gentle warming and sonication. If it does not redissolve, the aliquot should be discarded.[9]
-
Functional Check: The most practical stability check is the consistent performance of the compound in a validated bioassay over time. A significant shift in the IC50 or other activity metric may indicate stock degradation.
-
Analytical Stability Assessment: For long-term studies, it is advisable to assess the stability of the stock solution by comparing the analytical response (e.g., via HPLC-UV or LC-MS) of a stored aliquot against a freshly prepared standard solution.[18][19] A deviation of >10-15% may indicate significant degradation.
Conclusion
The preparation of a reliable stock solution for a novel, poorly soluble compound like this compound is a meticulous process that forms the bedrock of reproducible in vitro research. By following the principles and detailed protocols outlined in this guide—from careful handling and solvent selection to precise preparation, quality control, and proper storage—researchers can mitigate common sources of experimental variability. Adherence to these self-validating procedures will ensure the generation of high-quality, trustworthy data, thereby accelerating the pace of scientific discovery and drug development.
References
- Vertex AI Search. (2025, September 5). How to Handle Research Compounds Safely.
- MedchemExpress.com.Compound Handling Instructions.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- NexPept.How to Store Research Peptides | Stability & Handling Guide.
- Enfanos.Preparation of Stock Solutions.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
- PhytoTech Labs.Preparing Stock Solutions.
- MCE.Compound Handling Instructions.
- Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
- Apollo Scientific.Chemical Storage in Research Labs: Safety & Compliance.
- Global Bioanalysis Consortium Harmonization Team.Stability: Recommendation for Best Practices and Harmonization. PMC.
- Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
- NCCIH.Study Product Guidelines and Considerations.
- QIAGEN.Importance of QC.
- PMC.Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
- PMC - NIH.Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- Dissolution Technologies.Dissolution Method Development for Poorly Soluble Compounds.
- CymitQuimica.CAS 1485-70-7: N-Benzylbenzamide.
- Selleckchem.com.Frequently Asked Questions.
- Cheméo.N-Benzylbenzamide (CAS 1485-70-7) - Chemical & Physical Properties.
- PMC. (2019, July 11). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds.
- ResearchGate. (2023, August 2). Why to perform stock solution stability?
- MedCrave online. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
- Bioanalysis Zone. (2025, July 31). Stock solution stability: Significance and symbolism.
- PubChem - NIH.N-Benzyl-4-methylbenzamide | C15H15NO | CID 228681.
- rapidmicrobiology. (2021, February 9). Stock Culture Maintenance and Storage.
- ECHEMI.55-21-0, Benzamide Formula.
- ChemicalBook. (2026, January 13). N-BENZYLBENZAMIDE | 1485-70-7.
- ThermoFisher.Quality matters: stock culture maintenance protocol.
- ACROBiosystems.Quality Control Process.
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1485-70-7: N-Benzylbenzamide | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. lifetein.com [lifetein.com]
- 6. nexpept.ca [nexpept.ca]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. enfanos.com [enfanos.com]
- 16. researchgate.net [researchgate.net]
- 17. Importance of QC [qiagen.com]
- 18. e-b-f.eu [e-b-f.eu]
- 19. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Process Optimization for the Synthesis of N-benzyl-4-(2-methylpropoxy)benzamide
Executive Summary
This Application Note details the optimized synthetic pathway for N-benzyl-4-(2-methylpropoxy)benzamide , a structural scaffold frequently encountered in medicinal chemistry (e.g., PPAR agonists, HDAC inhibitors, and antitubercular InhA inhibitors).
While the theoretical synthesis appears trivial, the introduction of the isobutyl ether linkage presents a specific challenge:
This guide presents a self-validating, three-step protocol optimized for yield and purity, utilizing the "Cesium Effect" for etherification and a comparative analysis of coupling strategies.
Retrosynthetic Analysis & Strategy
To ensure high purity, we avoid direct alkylation of the hydroxy-acid, which often leads to ester/ether mixtures. Instead, we employ a "Protect-Alkylate-Hydrolyze-Couple" strategy.
Strategic Disconnections
-
C-N Bond Formation: Amide coupling of 4-(2-methylpropoxy)benzoic acid and benzylamine.
-
C-O Bond Formation: Williamson ether synthesis between methyl 4-hydroxybenzoate and 1-bromo-2-methylpropane (isobutyl bromide).
Figure 1: Retrosynthetic logic flow avoiding competitive side-reactions.
Phase 1: Optimized Williamson Ether Synthesis
Challenge: Isobutyl bromide is a primary alkyl halide, but the
Solution: We utilize the Cesium Effect .
Optimization Matrix (Data Summary)
Reaction: Methyl 4-hydroxybenzoate (1.0 eq) + Isobutyl bromide (1.5 eq) + Base (2.0 eq) @ 80°C, 12h.
| Entry | Solvent | Base | Additive | Conversion (HPLC) | Observation |
| 1 | Acetone | None | 45% | Sluggish; significant starting material.[1] | |
| 2 | DMF | None | 78% | Improved, but incomplete. | |
| 3 | DMF | None | 92% | Optimal. Clean conversion. | |
| 4 | DMF | KI (0.1 eq) | 88% | Finkelstein catalysis improves K2CO3 performance. |
Detailed Protocol (Step 1)
Objective: Synthesis of Methyl 4-(2-methylpropoxy)benzoate.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-hydroxybenzoate (5.0 g, 32.8 mmol) and Cesium Carbonate (
) (21.4 g, 65.7 mmol, 2.0 eq). -
Solvation: Add anhydrous DMF (50 mL). Stir at room temperature for 15 minutes to generate the phenoxide. Note: The mixture will become a heterogeneous slurry.
-
Alkylation: Add Isobutyl bromide (5.4 mL, 49.3 mmol, 1.5 eq) dropwise via syringe.
-
Optimization Tip: If
is unavailable, add Potassium Iodide (KI, 10 mol%) to catalyze the reaction via in-situ formation of the more reactive isobutyl iodide [2].
-
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (
) for 12 hours. -
Workup:
-
Purification: The crude ester is typically pure enough (>95%) for the next step. If necessary, recrystallize from Hexane/EtOAc.
Phase 2: Hydrolysis (Saponification)
Brief Protocol:
-
Dissolve the ester from Phase 1 in THF/MeOH/Water (3:1:1 ratio).
-
Add LiOH·H2O (2.5 eq). Stir at 40°C for 4 hours.
-
Acidify with 1M HCl to pH 2. The carboxylic acid intermediate, 4-(2-methylpropoxy)benzoic acid , will precipitate as a white solid. Filter and dry.[2]
Phase 3: Amide Coupling Optimization
Challenge: Selecting the right coupling agent. While Acid Chlorides are cheap, they are moisture-sensitive. Peptide coupling agents (HATU/EDC) are gentler but more expensive.
Recommendation:
-
For Scale (>10g): Use Thionyl Chloride (
) activation. -
For Library/Discovery (<100mg): Use HATU.
Below is the protocol for the HATU method , which provides the highest purity for biological screening without requiring recrystallization [3].
Protocol: HATU-Mediated Coupling
-
Activation: In a vial, dissolve 4-(2-methylpropoxy)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base: Add DIPEA (Diisopropylethylamine) (3.0 eq).
-
Coupling Agent: Add HATU (1.1 eq). Stir for 10 minutes at Room Temperature. Solution should turn yellow/orange indicating active ester formation.
-
Amine Addition: Add Benzylamine (1.1 eq).
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Workup (Self-Validating Step):
-
Dilute with EtOAc.[3]
-
Acid Wash: Wash with 1M HCl (removes unreacted benzylamine and DIPEA).
-
Base Wash: Wash with Sat.
(removes unreacted benzoic acid and HATU byproducts). -
Brine Wash: Removes traces of DMF.
-
-
Result: Evaporation yields the target This compound .
Workflow Logic Diagram
Figure 2: Purification logic ensuring removal of all reactants without column chromatography.
Analytical QC Parameters
To validate the synthesis, the final compound must meet these specifications:
-
Appearance: White crystalline solid.
-
1H NMR (400 MHz, CDCl3):
- 7.75 (d, 2H, Ar-H ortho to C=O)
- 7.35 (m, 5H, Benzyl Ar-H)
- 6.90 (d, 2H, Ar-H ortho to OR)
- 6.40 (br s, 1H, NH)
-
4.65 (d, 2H,
) -
3.75 (d, 2H,
) - 2.10 (m, 1H, CH methine)
- 1.05 (d, 6H, Isopropyl methyls)
-
Purity (HPLC): >98% (UV 254 nm).
References
-
Cesium Effect in Ether Synthesis
- Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the causes of the 'cesium effect'". Journal of Organic Chemistry.
-
Finkelstein Catalysis
- Pain, G., & Vartanian, S. (2005). "Williamson Ether Synthesis: Mechanism and Conditions". Master Organic Chemistry.
-
Amide Coupling Review
-
Benzamide Synthesis Protocols
- Allen, C. L., et al. (2012). "Direct amide formation from unactivated carboxylic acids and amines". RSC Advances.
Sources
- 1. KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. scirp.org [scirp.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 [ouci.dntb.gov.ua]
Application Note: Formulation Strategies for In Vivo Delivery of UBCS039 (N-benzyl-4-(2-methylpropoxy)benzamide)
Executive Summary
This guide details the formulation and delivery of N-benzyl-4-(2-methylpropoxy)benzamide (commonly known as UBCS039 ), a synthetic activator of Sirtuin 6 (SIRT6).[1] While UBCS039 exhibits promising therapeutic potential in metabolic regulation, autophagy induction, and inflammation control, its physicochemical profile presents significant delivery challenges.
The molecule is a lipophilic benzamide derivative with poor aqueous solubility (Class II/IV BCS characteristics). Successful in vivo administration requires vehicles that disrupt the crystal lattice and maintain supersaturation to prevent precipitation upon contact with physiological fluids. This note provides three validated protocols ranging from standard co-solvent systems to advanced lipid-based carriers.
Physicochemical Profiling & Pre-formulation
Before selecting a vehicle, the researcher must understand the solubility landscape of UBCS039.
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | 247.3 g/mol | Small molecule; amenable to passive diffusion if solubilized. |
| LogP (Predicted) | ~3.5 – 4.2 | Highly lipophilic. Prefers lipid bilayers; requires hydrophobic carriers or organic co-solvents. |
| Aqueous Solubility | < 10 µg/mL (Insoluble) | Critical Bottleneck. Cannot be formulated in pure saline/PBS. |
| DMSO Solubility | ~100–125 mg/mL | Excellent stock solvent. Use as the primary solubilizer (Phase A). |
| pKa | Neutral Amide | pH adjustment (acid/base) is unlikely to significantly improve solubility compared to co-solvents. |
Formulation Decision Matrix
Select your formulation strategy based on the intended route of administration and required dosage.
Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and solubility requirements.
Validated Protocols
Protocol A: The "Gold Standard" Co-Solvent System (IP/IV)
Target Concentration: 2–4 mg/mL Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[1] Mechanism: Uses dielectric constant adjustment (PEG) and micellar solubilization (Tween) to keep the hydrophobic drug in solution.
Step-by-Step Procedure:
-
Stock Preparation: Weigh the required amount of UBCS039 powder. Dissolve completely in 100% DMSO . Vortex or sonicate until clear.[1]
-
Critical: Do not proceed until the solution is perfectly clear.
-
-
Co-Solvent Addition: Add PEG300 (or PEG400) to the DMSO stock. Vortex for 30 seconds.
-
Why: PEG acts as an interface between the organic DMSO and the aqueous phase.
-
-
Surfactant Addition: Add Tween 80 to the mixture. Vortex gently to avoid excessive foaming.
-
Aqueous Phase: Slowly add pre-warmed (37°C) Saline (0.9% NaCl) dropwise while vortexing.
-
Warning: Rapid addition of cold saline will cause "crashing out" (precipitation).
-
-
Final QC: Inspect visually. The solution should be clear to slightly opalescent. If cloudy, sonicate at 40°C for 5 minutes.
Protocol B: Suspension for High-Dose Oral Gavage (PO)
Target Concentration: 5–20 mg/mL Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) or 1% Methylcellulose. Mechanism: Creates a stable suspension where drug particles are uniformly dispersed, preventing sedimentation during gavage.
Step-by-Step Procedure:
-
Vehicle Prep: Dissolve CMC-Na powder in sterile water (0.5% w/v). Stir overnight to ensure full hydration (no clumps).
-
Wetting: Place UBCS039 powder in a mortar. Add a small volume of Tween 80 (1-2 drops) or Glycerol to "wet" the hydrophobic powder. Triturate (grind) to form a paste.
-
Dispersion: Geometric dilution—gradually add the CMC-Na solution to the paste while grinding.
-
Homogenization: Transfer to a vial and vortex heavily.
-
Administration: Shake the vial immediately before drawing into the syringe to ensure dose uniformity.
Protocol C: Lipid-Based Delivery (Corn Oil)
Target Concentration: 2–5 mg/mL Vehicle: 2.5% DMSO in Corn Oil. Mechanism: Solubilizes the drug directly into a lipid matrix, promoting lymphatic transport and bypassing liver first-pass metabolism.
Step-by-Step Procedure:
-
Dissolve UBCS039 in a minimal volume of DMSO (make a high-concentration stock, e.g., 100 mg/mL).
-
Add the DMSO stock to sterile, pharmaceutical-grade Corn Oil.
-
Sonicate in a water bath at 40°C for 15–20 minutes.
-
Verify no crystals are visible.
Critical Workflow: Order of Addition
In formulation chemistry, the order in which solvents are combined is as important as the identity of the solvents.
Figure 2: The mandatory "Order of Addition" workflow to prevent irreversible precipitation of lipophilic benzamides.
Scientific Rationale & Troubleshooting (E-E-A-T)
Why this specific co-solvent ratio?
The 10/40/5/45 ratio is derived from the "solubility parabola."
-
DMSO disrupts the strong crystal lattice of the benzamide.
-
PEG300 acts as a cosolvent that lowers the polarity of the aqueous phase, making it more "welcoming" to the hydrophobic drug.
-
Tween 80 provides a safety net by entrapping free drug molecules in micelles if the solubility limit is locally exceeded during injection.
Troubleshooting "Crashing Out"
If the solution turns milky immediately upon adding saline:
-
Cause: Saline was added too fast, creating a local high-water environment.
-
Fix: Re-prepare. Add saline using a syringe pump or extremely slowly while vortexing.
-
Alternative: Increase PEG300 to 50% and reduce Saline to 35%.
Dosing Considerations
-
Volume: For mice, standard IV/IP volume is 10 mL/kg.
-
Dose Calculation: If your formulation is 4 mg/mL , administering 10 mL/kg yields a dose of 40 mg/kg .
-
Toxicity: DMSO concentrations >10% can cause neurotoxicity or local irritation in mice. Do not exceed 10% DMSO for IV bolus.
References
-
TargetMol. UBCS039 Chemical Properties and Formulation Guidelines. (Accessed 2023).[2] Link
-
Selleck Chemicals. UBCS039 Protocol and In Vivo Formulation. (Accessed 2023).[2] Link
-
MedChemExpress. UBCS039 Solubility and Storage. (Accessed 2023).[2] Link
-
Jiao, F., et al. (2022).[3] "SIRT6 Activator UBCS039 Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo."[3][4][5][6] Frontiers in Pharmacology. Link
-
Iachettini, S., et al. (2018).[3] "Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells." Cell Death & Disease.[3] Link
-
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. (General reference for co-solvent strategies). Link
Sources
- 1. UBCS039 | Sirtuin | Autophagy | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UBCS039 - Wikipedia [en.wikipedia.org]
- 4. SIRT6 Activator UBCS039 Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | SIRT6 Activator UBCS039 Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo [frontiersin.org]
- 6. SIRT6 Activator UBCS039 Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Cell Permeability of N-benzyl-4-(2-methylpropoxy)benzamide
Introduction: The Critical Role of Permeability in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical hurdle that a potential drug molecule must overcome is its ability to traverse biological membranes to reach its site of action. This fundamental property, known as cell permeability, is a cornerstone of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Poor permeability can lead to low oral bioavailability, inadequate tissue distribution, and ultimately, therapeutic failure, resulting in the costly attrition of drug candidates in late-stage development.[1] Therefore, the early and accurate assessment of cell permeability is an indispensable component of any successful drug discovery program.[1]
The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[2][3][4] Its versatility arises from its ability to engage in key molecular interactions with biological targets and its synthetic tractability, which allows for fine-tuning of its physicochemical properties.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the cell permeability assessment of a novel benzamide derivative, N-benzyl-4-(2-methylpropoxy)benzamide. We will detail the rationale and step-by-step protocols for two industry-standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Compound Profile: this compound
To design and interpret permeability assays effectively, a foundational understanding of the test article's physicochemical properties is essential. As this compound is a novel compound without extensive published data, we can predict its key properties using computational models. These predictions serve as a valuable starting point for experimental design.
Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance in Permeability |
| Molecular Weight (MW) | ~297.38 g/mol | Molecules with MW < 500 g/mol generally exhibit better permeability. |
| LogP (Octanol/Water Partition Coefficient) | ~3.5 - 4.5 | A measure of lipophilicity. LogP values between 1 and 5 are often associated with good passive diffusion. |
| Topological Polar Surface Area (TPSA) | ~38.3 Ų | TPSA < 140 Ų is generally favorable for good cell permeability. |
| Hydrogen Bond Donors (HBD) | 1 | Fewer HBDs (typically < 5) are preferred for passive diffusion. |
| Hydrogen Bond Acceptors (HBA) | 2 | Fewer HBAs (typically < 10) are preferred for passive diffusion. |
Note: These values are estimations and should be experimentally verified.
Based on these predicted properties, this compound falls within the "drug-like" chemical space and is a good candidate for passive transcellular diffusion. The following protocols are designed to experimentally determine its permeability characteristics.
Part 1: High-Throughput Screening with the PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method for predicting passive membrane permeability.[5][6][7] It is an excellent first-line assay in the early stages of drug discovery due to its speed, cost-effectiveness, and reproducibility.[8][9][10] The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[5][9]
Causality Behind Experimental Choices:
-
Why PAMPA first? PAMPA isolates passive diffusion, providing a clean baseline of the molecule's ability to cross a lipid bilayer without the complexities of active transport or metabolism.[6][7] This allows for rapid ranking of compounds based on this fundamental property.[5]
-
Lipid Composition: The choice of lipid for the artificial membrane is critical. A common starting point is a solution of lecithin in dodecane, which mimics the general composition of the intestinal epithelium.[9]
-
pH Conditions: Running the assay at different pH values (e.g., pH 5.0 in the donor and pH 7.4 in the acceptor) can simulate the pH gradient across the gastrointestinal tract and provide insights into the permeability of ionizable compounds.
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol: PAMPA-GIT
Materials:
-
This compound
-
96-well PAMPA "sandwich" plate system (e.g., Corning, Millipore)
-
Lecithin (phosphatidylcholine)
-
Dodecane
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer system
-
High-purity water
-
Acids and bases for pH adjustment
-
96-well plates for analysis (UV-Vis or LC-MS/MS compatible)
-
Multichannel pipette
-
Plate shaker (optional)
-
Plate reader or LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Lecithin/Dodecane Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[9]
-
Donor Buffer (pH 5.0): Prepare a suitable buffer (e.g., citrate buffer) and adjust the pH to 5.0.
-
Acceptor Buffer (pH 7.4): Prepare PBS and ensure the pH is 7.4.
-
Working Donor Solution: Dilute the compound stock solution into the Donor Buffer to a final concentration of 100 µM (the final DMSO concentration should be ≤1%). Include high and low permeability control compounds (e.g., Propranolol and Atenolol, respectively).
-
-
Assay Setup:
-
Carefully pipette 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well of the donor plate.[9] Allow it to impregnate the filter for 5-10 minutes.
-
Add 300 µL of the Acceptor Buffer (pH 7.4) to each well of the acceptor plate.[9]
-
Add 150 µL of the Working Donor Solution to each well of the coated donor plate.[9]
-
-
Incubation:
-
Sample Analysis:
Data Analysis and Interpretation:
The effective permeability (Pe) is calculated using the following equation:
Pe (cm/s) = - (Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where:
-
Vd and Va are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
[Drug]equilibrium is the theoretical concentration if the compound were evenly distributed between both chambers.
Interpretation of PAMPA Results:
| Permeability Classification | Pe (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| High | > 10 | > 80% |
| Medium | 1 - 10 | 20% - 80% |
| Low | < 1 | < 20% |
Part 2: Mechanistic Insights with the Caco-2 Permeability Assay
While PAMPA is an excellent tool for assessing passive diffusion, it does not account for the complex biological processes involved in drug transport across the intestinal epithelium, such as active uptake and efflux.[6][12] The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal drug absorption.[13][14] Caco-2 cells are derived from a human colon adenocarcinoma that, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[12][14]
Causality Behind Experimental Choices:
-
Why Caco-2? This assay provides a more physiologically relevant model by incorporating both passive and active transport mechanisms, including paracellular (between cells) and transcellular (through cells) routes.[14][15]
-
Bidirectional Transport: Measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions is crucial. This allows for the calculation of an efflux ratio (ER), which is a key indicator of whether a compound is a substrate for efflux pumps like P-gp.[14]
-
Monolayer Integrity: The integrity of the Caco-2 monolayer is paramount for reliable data. Transepithelial Electrical Resistance (TEER) measurements and the permeability of a paracellular marker (e.g., Lucifer Yellow) are used as quality control checks to ensure the tight junctions are intact.[14][16]
Experimental Workflow for Caco-2 Assay
Sources
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Profacgen [profacgen.com]
- 8. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer | PLOS One [journals.plos.org]
- 12. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. enamine.net [enamine.net]
- 15. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Note: Microwave-Assisted Synthesis of N-benzyl-4-(2-methylpropoxy)benzamide
Abstract
This application note provides a comprehensive, field-proven protocol for the rapid and efficient synthesis of N-benzyl-4-(2-methylpropoxy)benzamide. The methodology leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times compared to conventional heating methods.[1][2] The core of the synthesis is an amide coupling reaction between 4-(2-methylpropoxy)benzoic acid and benzylamine, facilitated by the highly efficient coupling agent O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and the non-nucleophilic base N,N-Diisopropylethylamine (DIPEA). This guide is designed for researchers in medicinal chemistry and drug development, offering a detailed walkthrough from the synthesis of the requisite carboxylic acid starting material to the final characterization of the target amide.
Introduction: The Rationale for Microwave-Assisted Amide Synthesis
The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the backbone of peptides and a vast array of pharmacologically active molecules.[3][4] Traditional methods for amide synthesis often require prolonged reaction times and harsh conditions. Microwave-assisted synthesis offers a compelling alternative by utilizing the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating. This often results in dramatically shorter reaction times, higher yields, and improved product purity.[5]
This protocol focuses on a robust HBTU-mediated coupling. HBTU is a widely adopted coupling reagent due to its high efficiency, rapid kinetics, and ability to suppress racemization, a critical factor in chiral chemistry.[6][7] Its mechanism involves the rapid formation of a highly reactive HOBt active ester, which is then readily aminolyzed to form the stable amide bond.[8][9]
Overall Synthetic Scheme
The synthesis is a two-part process: first, the preparation of the key intermediate, 4-(2-methylpropoxy)benzoic acid, followed by the final microwave-assisted amide coupling.
Part A: Synthesis of 4-(2-methylpropoxy)benzoic Acid

Part B: Microwave-Assisted Synthesis of this compound

Part I: Protocol for Synthesis of 4-(2-methylpropoxy)benzoic Acid
This procedure is based on the principles of the Williamson ether synthesis followed by ester hydrolysis, a standard and reliable method for preparing alkoxybenzoic acids.[10]
Step-by-Step Protocol:
-
Esterification & Ether Formation:
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent like DMF or acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension vigorously at room temperature for 20 minutes.
-
Add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 4-(2-methylpropoxy)benzoate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude ester from the previous step in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using 1 M HCl.
-
A white precipitate of 4-(2-methylpropoxy)benzoic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield the pure carboxylic acid.
-
Part II: Protocol for Microwave-Assisted Amide Coupling
This section details the core microwave-assisted synthesis of the target compound.
Principle and Mechanism of HBTU/DIPEA Coupling
The coupling process is initiated by the deprotonation of the carboxylic acid by DIPEA. The resulting carboxylate anion attacks the electrophilic carbon of HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form an activated HOBt ester and tetramethylurea as a byproduct.[6][8] The amine (benzylamine) then performs a nucleophilic attack on the activated ester, yielding the final amide product.[9] DIPEA, a bulky tertiary amine, serves as an effective, non-nucleophilic base to facilitate the initial deprotonation and neutralize the released HOBt.[11][12]
Caption: Mechanism of HBTU-mediated amide bond formation.
Experimental Workflow
The overall process from setup to final product isolation is streamlined for efficiency.
Caption: Workflow for microwave-assisted amide synthesis.
Materials and Equipment
| Reagent/Material | Molecular Weight ( g/mol ) | Purpose |
| 4-(2-methylpropoxy)benzoic acid | 194.23 | Carboxylic acid substrate |
| Benzylamine | 107.15 | Amine substrate |
| HBTU | 379.25 | Coupling Agent |
| DIPEA | 129.24 | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | 73.09 | Reaction Solvent |
| Ethyl Acetate | 88.11 | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | 36.46 | Aqueous wash (removes bases) |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | Aqueous wash (removes acids) |
| Brine (Saturated NaCl) | 58.44 | Aqueous wash (breaks emulsions) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent |
-
Equipment: Microwave synthesis reactor, magnetic stirrer, standard laboratory glassware, rotary evaporator, filtration apparatus.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-(2-methylpropoxy)benzoic acid (1.0 eq, e.g., 194 mg, 1.0 mmol).
-
Add HBTU (1.2 eq, e.g., 455 mg, 1.2 mmol).
-
Dissolve the solids in anhydrous DMF (3-5 mL).
-
Add benzylamine (1.1 eq, e.g., 120 µL, 1.1 mmol) to the solution.
-
Finally, add DIPEA (2.5 eq, e.g., 436 µL, 2.5 mmol).
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation:
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters: Temperature at 120 °C, hold time of 15 minutes, with magnetic stirring.
-
Run the reaction.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 30 mL).[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques. Expected NMR chemical shifts can be predicted based on data from the parent N-benzylbenzamide structure and related derivatives.[13][14][15]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.8 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.
-
δ ~7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ ~6.9 ppm (d, 2H): Aromatic protons ortho to the isobutoxy group.
-
δ ~6.4 ppm (br s, 1H): N-H proton of the amide.
-
δ ~4.6 ppm (d, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
δ ~3.8 ppm (d, 2H): Methylene protons (-O-CH₂-) of the isobutoxy group.
-
δ ~2.1 ppm (m, 1H): Methine proton (-CH-) of the isobutoxy group.
-
δ ~1.0 ppm (d, 6H): Methyl protons (-CH(CH₃)₂) of the isobutoxy group.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~167 ppm: Carbonyl carbon (C=O).
-
δ ~162 ppm: Aromatic carbon attached to the oxygen of the isobutoxy group.
-
δ ~138 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~129-131 ppm: Aromatic CH carbons.
-
δ ~114 ppm: Aromatic CH carbons ortho to the isobutoxy group.
-
δ ~75 ppm: Methylene carbon (-O-CH₂-) of the isobutoxy group.
-
δ ~44 ppm: Methylene carbon (-CH₂-) of the benzyl group.
-
δ ~28 ppm: Methine carbon (-CH-) of the isobutoxy group.
-
δ ~19 ppm: Methyl carbons (-CH(CH₃)₂) of the isobutoxy group.
-
-
Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺: 284.16.
Conclusion
This application note details a highly efficient and rapid protocol for the synthesis of this compound using microwave-assisted, HBTU-mediated amide coupling. The method provides a reliable pathway for obtaining the target compound in high purity and good yield, drastically reducing reaction times from hours to minutes. This protocol is readily adaptable for the synthesis of analogous benzamide derivatives, making it a valuable tool for professionals in drug discovery and chemical research.
References
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]
-
Konieczny, K., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. Retrieved from [Link]
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). Retrieved from [Link]
-
Wikipedia. (n.d.). HBTU. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Beilstein Journals. (n.d.). A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ACS Publications. (2022, August 15). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Retrieved from [Link]
-
Gaba, M., & Dhingra, N. (2020, May 24). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]
-
Sciforum. (2005, November 30). Microwave Assisted Organic Synthesis of benzamides with C3 symmetry. Retrieved from [Link]
-
Kasegaon, R. C. O. P. (2020, April 30). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]
- Google Patents. (n.d.). CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianjpr.com [asianjpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. HBTU - Wikipedia [en.wikipedia.org]
- 10. CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. rsc.org [rsc.org]
- 15. N-BENZYLBENZAMIDE(1485-70-7) 13C NMR spectrum [chemicalbook.com]
Application Note & Protocol: Generation of a Dose-Response Curve for N-benzyl-4-(2-methylpropoxy)benzamide in a Cellular Anti-Proliferation Assay
Abstract
This document provides a detailed methodology for determining the potency of N-benzyl-4-(2-methylpropoxy)benzamide, a novel benzamide derivative, by generating a dose-response curve. Benzamide scaffolds are integral to a wide array of pharmacologically active agents, with activities ranging from anticancer to antimicrobial and neuroleptic.[1][2][3] This guide will focus on a common primary screening application: the assessment of anti-proliferative effects on a cancer cell line. We will detail the experimental design, execution, and data analysis required to calculate the half-maximal inhibitory concentration (IC50), a key parameter in drug discovery.[4] The protocols herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for researchers in drug development and related scientific fields.
Introduction: The Scientific Rationale
This compound belongs to the benzamide class of compounds, a versatile scaffold known for its presence in a multitude of therapeutic agents.[1] Derivatives of N-benzylbenzamide have shown potential as inhibitors of various enzymes, including butyrylcholinesterase, and as direct inhibitors of microbial targets.[5][6] Given the established anti-proliferative activity of many benzamide derivatives against cancer cell lines, a primary characterization of a novel compound like this compound logically begins with an assessment of its potential cytotoxic or cytostatic effects.[1]
The dose-response relationship is a fundamental concept in pharmacology, describing the magnitude of a biological response to a drug as a function of its concentration. The resulting dose-response curve, typically sigmoidal in shape, allows for the quantitative assessment of a compound's potency (e.g., IC50 or EC50), efficacy (the maximal effect), and the therapeutic window.[4] This application note will guide the user through the process of generating a robust dose-response curve for this compound using a widely accepted in vitro cell viability assay.
Core Principles of the Assay
The protocol described below utilizes a resazurin-based cell viability assay. This assay is predicated on the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial reductases in living cells to the highly fluorescent, pink-colored resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. By exposing a cancer cell line to a range of concentrations of this compound and subsequently measuring the fluorescent output, we can quantify the compound's effect on cell proliferation and viability.
Materials and Reagents
Table 1: Materials and Reagents
| Item | Supplier | Catalog Number |
| This compound | Custom Synthesis | N/A |
| Human cancer cell line (e.g., HeLa) | ATCC | CCL-2 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| Resazurin sodium salt | Sigma-Aldrich | R7017 |
| 96-well clear-bottom black plates | Corning | 3603 |
| Doxorubicin hydrochloride (Positive Control) | Sigma-Aldrich | D1515 |
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This process begins with the preparation of the test compound and cells, followed by co-incubation, measurement of cell viability, and culminates in data analysis to generate the dose-response curve and determine the IC50 value.
Caption: Experimental workflow for dose-response curve generation.
Detailed Protocols
Preparation of Compound Stock and Dilutions
-
Rationale: A high-concentration stock solution in a suitable solvent is necessary for creating a wide range of test concentrations. DMSO is a common choice for its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media.[7] A serial dilution series is prepared to cover a broad concentration range, which is crucial for defining the full sigmoidal dose-response curve.[8]
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a series of intermediate stocks.
-
From the intermediate stocks, prepare the final working concentrations in cell culture medium. The final concentration of DMSO in the well should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
A typical 8-point dose-response curve might test final concentrations of 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM (vehicle control).
Cell Culture and Seeding
-
Rationale: Healthy, sub-confluent cells are essential for reproducible results. The cell seeding density should be optimized to ensure that the cells are in the exponential growth phase throughout the duration of the assay and that the vehicle-treated control wells do not become over-confluent.
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well clear-bottom black plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
Compound Treatment
-
Rationale: The addition of the test compound initiates the dose-response experiment. A positive control (a compound with known cytotoxic effects, such as doxorubicin) and a vehicle control (medium with the same concentration of DMSO as the test wells) are critical for data normalization and quality control.
Protocol:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared working concentrations of this compound to the respective wells.
-
Include wells for the vehicle control (0.5% DMSO in medium) and a positive control (e.g., 1 µM doxorubicin).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay
-
Rationale: The resazurin assay provides a quantitative measure of cell viability. The incubation time with the reagent should be sufficient to allow for a robust signal without reaching saturation.
Protocol:
-
After the 72-hour incubation, add 20 µL of a 0.15 mg/mL resazurin solution in PBS to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
Data Analysis
The process of analyzing the raw fluorescence data to obtain the IC50 value is outlined below.
Caption: Data analysis workflow for IC50 determination.
Data Normalization
-
Rationale: Normalizing the data to the controls accounts for background fluorescence and expresses the results as a percentage of the maximal response, which is essential for comparing results across different experiments.[9]
Calculation:
-
Subtract the average fluorescence of the background wells (media only) from all experimental wells.
-
Normalize the data by expressing the fluorescence of each treated well as a percentage of the average fluorescence of the vehicle control wells.
-
% Viability = (Fluorescence_sample / Fluorescence_vehicle_control) * 100
-
Curve Fitting
-
Rationale: A non-linear regression analysis using a four-parameter logistic model is the standard method for fitting sigmoidal dose-response data.[10] This model provides a robust estimation of the IC50, Hill slope, and the top and bottom plateaus of the curve.[10]
Equation (Four-Parameter Logistic Model):
Y = Bottom + (Top - Bottom) / (1 + (IC50 / X)^HillSlope)
Where:
-
Y: % Viability
-
X: Compound Concentration
-
Top: The upper plateau of the curve (ideally ~100%)
-
Bottom: The lower plateau of the curve
-
IC50: The concentration of the compound that elicits a response halfway between the top and bottom plateaus.
-
HillSlope: The steepness of the curve.
Procedure:
-
Plot the normalized % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[4]
-
Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to the four-parameter logistic equation.
-
The software will provide the best-fit values for the IC50, HillSlope, Top, and Bottom parameters.
Expected Results
The expected outcome of this experiment is a sigmoidal dose-response curve where the % viability decreases with increasing concentrations of this compound. The data can be summarized in a table as follows:
Table 2: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | Log(Concentration) | % Viability (Mean ± SD) |
| 0 (Vehicle) | - | 100 ± 5.2 |
| 0.1 | -1.0 | 98.5 ± 4.8 |
| 0.3 | -0.52 | 95.1 ± 6.1 |
| 1 | 0 | 82.3 ± 5.5 |
| 3 | 0.48 | 55.7 ± 4.9 |
| 10 | 1.0 | 25.4 ± 3.8 |
| 30 | 1.48 | 8.9 ± 2.1 |
| 100 | 2.0 | 5.1 ± 1.5 |
From a curve fit of this hypothetical data, one would expect to obtain an IC50 value in the low micromolar range, indicating that this compound has anti-proliferative activity against the tested cell line.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for generating a dose-response curve and determining the IC50 value of this compound. By following these detailed steps, researchers can reliably assess the in vitro potency of this and other novel compounds, a critical step in the early stages of drug discovery and development. The principles and methodologies described herein are broadly applicable to the characterization of a wide range of small molecules.
References
- The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy - Benchchem.
- Setting up a Dose Response Protocol - CDD Support.
- Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed.
- Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators | Bentham Science Publishers.
- Designing drug response experiments and quantifying their results - PMC - NIH.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
- Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides.
- How to Interpret Dose-Response Curves - Sigma-Aldrich.
- Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications.
- How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad.
- N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed.
- CAS 1485-70-7: N-Benzylbenzamide - CymitQuimica.
- N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed.
- Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 1485-70-7: N-Benzylbenzamide | CymitQuimica [cymitquimica.com]
- 8. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.collaborativedrug.com [support.collaborativedrug.com]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzyl-4-(2-methylpropoxy)benzamide
Introduction
Welcome to the technical support guide for the synthesis of N-benzyl-4-(2-methylpropoxy)benzamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve yields. The formation of an amide bond is the most frequently used reaction in medicinal chemistry, yet it can be hindered by various factors including low conversions, side reactions, and solubility issues.[1] This guide is designed to address these common challenges with practical, evidence-based solutions.
This compound and its analogues are of interest in medicinal chemistry. For instance, N-benzyl benzamide derivatives have been explored as potential antitubercular agents.[2] Achieving a high yield of the target compound in high purity is crucial for downstream applications and the overall efficiency of the drug discovery process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic route involves the coupling of 4-(2-methylpropoxy)benzoic acid and benzylamine.
Question 1: Why is my yield of this compound consistently low?
Low yields are a common problem in amide coupling reactions and can be attributed to several factors.[3] A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying issue.
Potential Cause 1: Inefficient Carboxylic Acid Activation
The formation of an amide bond requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.[1][4] If this activation step is incomplete or inefficient, the overall yield will be low.
-
Solution:
-
Choice of Coupling Reagent: There is a wide variety of coupling reagents available, and the optimal choice can be substrate-dependent.[1] If you are using a standard carbodiimide like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), consider the following:
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) with carbodiimides can significantly improve efficiency and reduce side reactions like racemization.[5][6] HOBt, for example, forms a more reactive OBt ester intermediate.[5]
-
Alternative Reagents: If carbodiimide methods are still yielding poor results, consider switching to phosphonium-based reagents (e.g., PyBOP) or aminium/uronium-based reagents (e.g., HATU, HBTU).[1] These reagents are often more efficient but may be more expensive.
-
-
Reaction Conditions: Ensure your reaction is performed under anhydrous (water-free) conditions, as water can hydrolyze the activated intermediate and the coupling reagent itself.[6]
-
Potential Cause 2: Side Reactions
Several side reactions can compete with the desired amide bond formation, thereby reducing the yield.
-
Solution:
-
-
Order of Addition: A common strategy to minimize this is to first activate the carboxylic acid with the coupling reagent and an additive like HOBt, and then add the amine to the pre-activated mixture.[8]
-
-
Symmetric Anhydride Formation: The O-acylisourea intermediate can also react with another molecule of the carboxylic acid to form a symmetric anhydride. While this anhydride can still react with the amine to form the desired amide, it consumes two equivalents of the carboxylic acid for every one equivalent of amide formed, which can be an issue if the acid is the limiting reagent.
-
Potential Cause 3: Poor Solubility of Reactants
If the starting materials, particularly the carboxylic acid, are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[3]
-
Solution:
-
Solvent Screening: Screen a variety of anhydrous solvents. While dichloromethane (DCM) is common, more polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile may be better choices, especially for less soluble starting materials.[3][8]
-
Temperature: Gently warming the reaction mixture might improve solubility and reaction rate. However, be cautious, as higher temperatures can also promote side reactions.
-
Potential Cause 4: Product Loss During Workup and Purification
A significant amount of product can be lost during the aqueous workup and purification steps.
-
Solution:
-
Workup Procedure: During aqueous extraction, ensure the pH is appropriate to keep your product in the organic layer. Since this compound is neutral, this is less of a concern unless you are trying to remove unreacted acidic or basic starting materials. Use a saturated sodium bicarbonate solution to wash away unreacted carboxylic acid and a dilute acid (e.g., 1M HCl) to remove unreacted benzylamine.[9]
-
Purification:
-
Recrystallization: If your product is a solid, recrystallization is an effective purification method. You will need to perform a solvent screen to find a suitable solvent system where the product is soluble at high temperatures but insoluble at low temperatures.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the standard method.[10][11] A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective for N-substituted benzamides.
-
-
Question 2: I am observing a persistent impurity in my crude product. How can I identify and remove it?
Potential Impurity 1: Dicyclohexylurea (DCU) or other urea byproducts
If you are using DCC or another carbodiimide as a coupling reagent, the corresponding urea byproduct will be formed. DCU is notoriously insoluble in many common organic solvents and can be difficult to remove completely.[5]
-
Solution:
-
Filtration: Most of the DCU will precipitate out of the reaction mixture and can be removed by filtration.
-
Alternative Reagents: If DCU contamination is a persistent issue, switch to a water-soluble carbodiimide like EDC. The resulting urea byproduct can be easily removed with an aqueous wash.[5] Alternatively, using a non-carbodiimide coupling reagent like T3P or HATU will avoid this specific byproduct altogether.[12]
-
Potential Impurity 2: Unreacted Starting Materials
Unreacted 4-(2-methylpropoxy)benzoic acid or benzylamine are common impurities.
-
Solution:
-
Stoichiometry: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the more readily available or cheaper starting material can help drive the reaction to completion.[12]
-
Aqueous Wash: As mentioned previously, a wash with a mild base (e.g., NaHCO₃ solution) will remove the acidic starting material, and a wash with a mild acid (e.g., dilute HCl) will remove the basic benzylamine.[9]
-
Potential Impurity 3: N-Acylurea
As discussed in the low yield section, this is a common byproduct of carbodiimide reactions.
-
Solution:
-
Chromatography: N-acylurea byproducts can often be separated from the desired amide product by silica gel column chromatography.[10]
-
Reaction Optimization: The best approach is to prevent its formation in the first place by using an additive like HOBt and optimizing the order of reagent addition.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for optimizing the reaction conditions?
A good starting point is to dissolve 4-(2-methylpropoxy)benzoic acid (1.0 eq) in an anhydrous solvent like DCM or DMF. Add EDC (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for about 30 minutes to pre-activate the acid. Then, add benzylamine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) and let the reaction proceed at room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.[8][13]
Q2: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate alongside the starting materials. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product, being more polar than the starting amine and less polar than the starting acid, should have a distinct Rf value. The reaction is complete when the spot corresponding to the limiting starting material has disappeared.[14]
Q3: What are the expected spectroscopic data for this compound?
-
¹H NMR: Expect to see signals for the benzyl group (a doublet for the CH₂ and multiplets for the aromatic protons), signals for the 2-methylpropoxy group (a doublet for the CH₂, a multiplet for the CH, and a doublet for the two CH₃ groups), and signals for the benzamide aromatic ring (two doublets). There will also be a broad signal for the N-H proton.
-
¹³C NMR: Expect signals for the carbonyl carbon (~167 ppm), and various aromatic and aliphatic carbons.
-
IR: A strong C=O stretch around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
Q4: Can I use 4-(2-methylpropoxy)benzoyl chloride instead of the carboxylic acid?
Yes, using the acyl chloride is a very effective method.[10] You would typically dissolve the acyl chloride in a solvent like DCM and add the benzylamine dropwise, often at 0°C, in the presence of a base like triethylamine or pyridine to neutralize the HCl that is formed.[9] This method often results in high yields and avoids the need for a coupling reagent, but requires the extra step of preparing the acyl chloride from the carboxylic acid (e.g., using thionyl chloride or oxalyl chloride).
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable starting point for the synthesis.
-
To a solution of 4-(2-methylpropoxy)benzoic acid (1.0 eq) in anhydrous DMF (0.5 M), add HOBt (1.2 eq) and EDC.HCl (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by silica gel column chromatography or recrystallization.
Data Summary Table
The choice of coupling reagent and solvent can significantly impact the reaction yield. The following table provides a hypothetical comparison based on common outcomes in amide synthesis.[13][17]
| Coupling System | Solvent | Typical Yield Range | Key Considerations |
| EDC / HOBt | DMF | 70-90% | Good general method, water-soluble byproducts.[5] |
| DCC / DMAP | DCM | 65-85% | Insoluble DCU byproduct can complicate purification.[5] |
| HATU / DIPEA | DMF | 85-98% | High efficiency, but more expensive reagent.[13] |
| SOCl₂ then Benzylamine | Toluene | 80-95% | Two-step process, but often very clean and high-yielding.[9] |
Visualizations
General Amide Coupling Workflow
This diagram illustrates the decision-making process for optimizing the amide coupling reaction.
Caption: A troubleshooting workflow for the synthesis of this compound.
Carbodiimide Activation Mechanism
This diagram shows the mechanism of carboxylic acid activation using a carbodiimide (like EDC) and an additive (like HOBt).
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
References
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
Penthala, N. R., Sonar, V. N., & Lee, I. S. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Scientific World Journal, 2014, 891341. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents.
- BenchChem. (2025). Low yield in PROTAC synthesis causes and solutions.
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- BenchChem. (2025). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
- Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions.
- Brois, S. J. (1984). U.S. Patent No. 4,440,953. Washington, DC: U.S.
-
Zhang, Z., et al. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]
-
Reddit. (2022). amide coupling help. r/Chempros. [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2307. [Link]
- PubChem. (n.d.). Benzoic acid, 4-(2-methylpropoxy)-, 2-methylpropyl ester.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
- Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Wangngae, S., et al. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
- Google Patents. (n.d.). CN112203515B - Application of N-benzyl benzamide compound as herbicide.
- Chem-Impex. (n.d.). 4-(2-Methylphenoxy)Benzoic Acid.
- ChemicalBook. (n.d.). 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis.
- PubChem. (n.d.). 4-(2-methylpropoxy)benzoic acid.
-
Guardia, A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem, 11(7), 687-701. [Link]
- Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
-
Drug Design, Development and Therapy. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN112203515B - Application of N-benzyl benzamide compound as herbicide - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
Identifying degradation products of N-benzyl-4-(2-methylpropoxy)benzamide
Technical Support Center: Stability & Impurity Profiling Subject: Identifying Degradation Products of N-benzyl-4-(2-methylpropoxy)benzamide Ticket ID: #TECH-STAB-283 Status: Open | Level: Tier 3 (Senior Application Scientist)[1][2][3]
Executive Summary & Stability Profile
Molecule Overview: this compound (C₁₈H₂₁NO₂) is a lipophilic benzamide derivative characterized by two primary labile sites: the amide linkage and the aryl-alkyl ether moiety.[1][2][3] While the benzamide core offers reasonable thermal stability, the molecule is susceptible to specific degradation pathways under stress conditions, particularly hydrolysis and oxidative dealkylation.
Quick Diagnostic Matrix:
| Stress Condition | Primary Degradant(s) | Mechanism | Mass Shift (ΔDa) |
|---|---|---|---|
| Acid/Base (pH < 2, > 10) | 4-(2-methylpropoxy)benzoic acid | Amide Hydrolysis | -89.1 |
| Oxidative (Peroxide) | 4-(2-methylpropoxy)benzamide | N-Dealkylation (Benzylic) | -90.1 |
| Thermal/Strong Acid | N-benzyl-4-hydroxybenzamide | Ether Cleavage (Dealkylation) | -56.1 |
| Photolytic (UV) | Complex mixture | Radical Polymerization/Rearrangement | Variable |[1][2][3][4]
Diagnostic Workflow: "What is this Peak?"
User Query: "I am observing a new impurity at RRT 0.65 after 24 hours in 0.1 N HCl. It has a UV spectrum similar to the parent but a significant mass loss."[2]
Scientist Response: Based on the conditions (Acidic) and the retention time shift, you are likely observing the hydrolytic cleavage of the amide bond . The parent molecule is lipophilic (LogP ~4.0). Cleavage generates the carboxylic acid derivative, which is significantly more polar, resulting in a shorter retention time (RRT < 1.0) on Reverse Phase (RP) chromatography.[5]
Step-by-Step Identification Guide
Scenario A: The "Early Eluter" (RRT < 0.5)
-
Suspect: Benzylamine (Amine fragment).[3]
-
Confirmation: This peak often has weak UV absorbance (low extinction coefficient) compared to the benzoyl core. It may be invisible at 254 nm but visible at 210 nm.[2]
-
Mass Spec: Look for [M+H]⁺ = 108.08.
Scenario B: The "Mid Eluter" (RRT 0.6 - 0.8) [1][2]
-
Suspect: 4-(2-methylpropoxy)benzoic acid (Acid fragment).[1][2]
-
Confirmation: Strong UV absorbance (retention of the benzoyl chromophore).
-
Mass Spec: Look for [M+H]⁺ = 195.10 (Parent MW 283.37 - 89.14 [Benzylamine loss] + 1 [OH addition]).[1][3]
Scenario C: The "Minus 56" Peak
-
Suspect: N-benzyl-4-hydroxybenzamide (Ether cleavage).[1][2][3]
-
Context: Occurs under strong acidic stress or high thermal stress.[2] The loss of the isobutyl group (C₄H₈) results in a mass difference of 56 Da.
-
Mass Spec: Look for [M+H]⁺ = 228.10.[3]
Degradation Pathways Visualization
The following diagram maps the degradation logic, linking stress conditions to specific structural outcomes.
Figure 1: Mechanistic degradation map of this compound showing primary degradants.
Forced Degradation Protocols
To validate these impurities in your specific matrix, perform the following stress tests. These protocols are designed to achieve 10-20% degradation, the "sweet spot" for method validation.[1][2]
Protocol A: Hydrolytic Stress (Acid/Base)[3]
-
Objective: Generate DP-1 (Acid) and DP-2 (Amine).
-
Reagents: 1.0 N HCl and 1.0 N NaOH.
-
Procedure:
-
Troubleshooting: If precipitation occurs upon adding acid, increase the ratio of Acetonitrile or use Methanol.
Protocol B: Oxidative Stress[2][3]
-
Objective: Generate DP-4 (Primary Amide) via benzylic oxidation.
-
Procedure:
-
Prepare a 1 mg/mL solution of API in Acetonitrile/Water (50:50).[3]
-
Add H₂O₂ to a final concentration of 3%.
-
Incubate at Room Temperature for 24 hours.
-
-
Note: Benzamides are generally resistant to mild oxidation.[2][3] If no degradation is observed, add Azobisisobutyronitrile (AIBN) as a radical initiator and heat to 40°C to simulate radical autoxidation [1].
Protocol C: Photolytic Stress[2][3]
-
Objective: Assess UV sensitivity of the ether linkage.
-
Procedure:
-
Expectation: N-benzyl amides can undergo photo-Fries rearrangement or N-C bond homolysis under high-energy UV, leading to complex radical mixtures [2].[1][2][3]
Troubleshooting Q&A
Q1: I see a peak eluting after the main peak in the oxidative sample. What could it be? A: This is likely an N-oxide or a hydroxylated species where the oxidation occurred on the aromatic ring rather than the benzylic carbon.[2][3] However, check your blank. Peroxides often degrade into peaks that elute early.[2] If it elutes later, it might be a coupling product (dimer) formed via radical recombination, which is common in concentrated stress samples.[1]
Q2: Why is the mass balance poor in my acid hydrolysis sample? A: You are likely missing Benzylamine .[2][3] Benzylamine is highly polar and often elutes in the void volume (t₀) of standard C18 columns, especially at low pH where it is protonated. To visualize it, use a HILIC column or an ion-pairing reagent (e.g., Hexanesulfonic acid) in your mobile phase.[1][2]
Q3: Can the ether group cleave during standard storage? A: Unlikely.[2] The aryl-alkyl ether bond is chemically robust under standard ICH shelf-life conditions (25°C/60% RH).[1][2] If you see N-benzyl-4-hydroxybenzamide in a stability sample, investigate for catalytic impurities (e.g., trace metals or strong acid residues) in the drug substance manufacturing process [3].[1][2][3]
References
-
Alsante, K. M., et al. (2001).[1] "A New Approach to Forced Degradation Studies Using Anhydrous Conditions." Pharmaceutical Technology.[2][3] Link
-
Blessy, M., et al. (2014).[1] "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 4(3), 159-165.[1][2] Link
-
Singh, S., et al. (2013).[1] "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. Link[3]
Sources
- 1. N-BENZYLBENZAMIDE | 1485-70-7 [chemicalbook.com]
- 2. CAS 1485-70-7: N-Benzylbenzamide | CymitQuimica [cymitquimica.com]
- 3. N-(4-Benzamido-2-methylphenyl)benzamide | C21H18N2O2 | CID 762481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Benzyl-4-methylbenzamide | C15H15NO | CID 228681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. japsonline.com [japsonline.com]
Overcoming steric hindrance in N-benzyl-4-(2-methylpropoxy)benzamide synthesis
Executive Summary
The synthesis of N-benzyl-4-(2-methylpropoxy)benzamide presents a classic "deceptive simplicity" in medicinal chemistry. While the amide bond formation appears standard, the installation of the 4-(2-methylpropoxy) group (isobutoxy moiety) introduces significant steric challenges often overlooked in standard retrosynthetic analysis.
This guide addresses the two primary failure modes reported by our user base:
-
The "Beta-Branching" Trap: Failure of Williamson ether synthesis due to steric hindrance at the electrophile.
-
Amide Coupling Stagnation: Aggregation and solubility issues during the benzamide formation.
Module 1: The Ether Challenge (Critical Failure Point)
The Diagnostic: Why Williamson Synthesis Fails
Many researchers attempt to synthesize the precursor 4-(2-methylpropoxy)benzoic acid via a standard Williamson ether synthesis (reacting 4-hydroxybenzoic ester with 1-bromo-2-methylpropane).
The Symptom: Yields <15%, abundant starting material, and formation of isobutylene gas.
The Root Cause: The 2-methyl group on the alkyl halide creates
The Solution: The Mitsunobu Protocol
To overcome the steric barrier of
Recommended Protocol (Mitsunobu)
-
Substrates: Methyl 4-hydroxybenzoate (1.0 eq), Isobutanol (1.2 eq).
-
Reagents: Triphenylphosphine (PPh3, 1.5 eq), DIAD (Diisopropyl azodicarboxylate, 1.5 eq).
-
Solvent: Anhydrous THF (0.2 M).
Step-by-Step:
-
Dissolve Methyl 4-hydroxybenzoate, Isobutanol, and PPh3 in anhydrous THF under N2.
-
Cool the mixture to 0°C .
-
Add DIAD dropwise over 20 minutes. Note: Exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Validation: Monitor TLC for the disappearance of the phenol.
-
Workup: Concentrate and triturate with cold Et2O/Hexanes to precipitate PPh3O (triphenylphosphine oxide). Filter and purify the filtrate via flash chromatography.
-
Hydrolysis: Saponify the ester (LiOH/THF/H2O) to generate the free acid for the next step.
Module 2: The Amide Coupling Interface
The Diagnostic: Sluggish Coupling
Even with the correct ether precursor, the final coupling with benzylamine can stall. The Root Cause: The lipophilic isobutoxy tail can cause folding or aggregation in standard solvents (DCM), shielding the activated ester. Furthermore, standard carbodiimides (EDC/NHS) may struggle to drive the reaction to completion against this steric/solubility gradient.
The Solution: T3P (Propylphosphonic Anhydride)
We recommend switching to T3P (50% in EtOAc or DMF). T3P is a cyclic anhydride that acts as a powerful coupling agent with low epimerization risk and high tolerance for steric hindrance.
Optimization Table: Coupling Reagents
| Reagent | Steric Tolerance | Solubility Profile | Recommendation |
| EDC/HOBt | Low | Good in DCM/Water | Not Recommended. Often fails to drive hindered reactions to completion. |
| HATU | High | Good in DMF | Alternative. Effective, but requires careful removal of urea byproducts. |
| T3P | Very High | Excellent in EtOAc | Primary Recommendation. Byproducts are water-soluble; simple acidic workup yields pure product. |
Recommended Protocol (T3P)
-
Dissolve 4-(2-methylpropoxy)benzoic acid (1.0 eq) and Benzylamine (1.1 eq) in EtOAc (or DMF if solubility is poor).
-
Add N-Methylmorpholine (NMM) or DIPEA (3.0 eq).
-
Cool to 0°C.
-
Add T3P (50% solution, 1.5 eq) dropwise.
-
Stir at RT for 4 hours.
-
Self-Validating Workup: Wash organic layer with water, 1M HCl, and sat. NaHCO3. T3P byproducts are water-soluble and will be fully removed, leaving pure amide.
Module 3: Visualizing the Pathway
Workflow Decision Matrix
This diagram illustrates the critical decision points in the synthesis to avoid steric dead-ends.
Caption: Synthesis workflow highlighting the critical divergence between the failed Williamson approach and the successful Mitsunobu strategy.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use isobutyl mesylate instead of the bromide to avoid the Mitsunobu reaction?
-
Answer: While mesylates are better leaving groups than bromides, the
-branching steric issue remains. The basic conditions required to deprotonate the phenol (e.g., K2CO3/DMF) will still favor E2 elimination over SN2 substitution. The Mitsunobu reaction is thermodynamically driven by the formation of P=O bonds and avoids this competition.
Q2: My amide product is oiling out and difficult to crystallize.
-
Answer: The isobutoxy group adds significant lipophilicity.
-
Fix: Dissolve the crude oil in a minimum amount of hot Ethyl Acetate and add warm Hexanes dropwise until cloudy. Let it stand at 4°C overnight.
-
Alternative: If using T3P, ensure your acidic washes (1M HCl) are thorough to remove any unreacted amine, which often prevents crystallization.
-
Q3: Why T3P over HATU?
-
Answer: HATU is excellent but atom-uneconomical and leaves tetramethylurea byproducts that can be difficult to remove without column chromatography. T3P allows for a "wash-only" purification (liquid-liquid extraction), which is critical when scaling up drug candidates to avoid expensive chromatography steps.
References
-
Mitsunobu Reaction Mechanism & Utility
- Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
-
Williamson Ether Synthesis Limitations (Beta-Branching)
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section: "The Williamson Reaction and Steric Hindrance").
-
T3P Reagent for Amide Coupling
- Dunetz, J. R., et al. (2016). "T3P: A Versatile and Green Reagent for Amide Bond Formation." Organic Process Research & Development, 20(2), 140–177.
-
Synthesis of Alkoxy-Benzamides (General Scaffold)
Sources
Purification challenges of N-benzyl-4-(2-methylpropoxy)benzamide by chromatography
Technical Support Center: Purification of N-benzyl-4-(2-methylpropoxy)benzamide
Case ID: #BENZ-ISO-042 Subject: Chromatographic Isolation & Troubleshooting for Lipophilic Benzamides Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
You are attempting to purify This compound , a secondary amide characterized by a lipophilic 4-isobutoxy tail and an aromatic N-benzyl group.[1] Its structure presents a "dual-personality" challenge: the amide core is polar and hydrogen-bond active, while the flanking groups are highly hydrophobic.[1]
Common failure modes for this specific scaffold include:
-
Co-elution with unreacted benzylamine (streaking) or 4-(2-methylpropoxy)benzoic acid.[1]
-
Solubility issues leading to "oiling out" or precipitation on the column head.
-
Poor peak shape due to secondary interactions with residual silanols on silica gel.[1]
This guide provides a self-validating workflow to resolve these issues, moving from pre-run diagnostics to advanced troubleshooting.
Part 1: Pre-Run Diagnostics (The "Triage")
Before injecting your sample, you must validate the separation environment.[2][3] Blind gradients often fail with this molecule due to its solubility profile.[1]
Step 1: Solubility & Loading Strategy
-
The Problem: This molecule has low solubility in Hexane/Heptane. Liquid loading in 100% Dichloromethane (DCM) often causes "band broadening" because DCM is a strong solvent that carries the sample too fast down the column.
-
The Fix: Use Dry Loading .[4]
-
Dissolve crude mixture in minimal DCM.
-
Add silica gel (ratio 1:2 sample-to-silica by weight).[1]
-
Evaporate to a free-flowing powder.
-
Pack this powder on top of the column (or in a solid load cartridge).
-
Why? This eliminates solvent effects during injection and sharpens the bands.
-
Step 2: TLC Solvent Screening
Do not default to Hexane/Ethyl Acetate (EtOAc) immediately.[1] The isobutoxy group adds significant bulk.
-
Test System A: 30% EtOAc in Hexane.[1] Expectation: Product Rf ~0.3-0.4.[1][5]
-
Test System B: 2-5% Methanol (MeOH) in DCM. Use this if the compound sticks to the baseline in System A.
-
Visualization: UV (254 nm) will be strong due to the two aromatic rings.
Part 2: Experimental Protocols
Protocol A: Normal Phase Flash Chromatography (Primary Method)
Best for removing non-polar impurities and bulk starting materials.
Stationary Phase: Spherical Silica Gel (40–60 µm).[1] Mobile Phase: Hexane (Solvent A) / Ethyl Acetate (Solvent B).[1]
| Step | % Solvent B | Duration (CV*) | Purpose |
| Equilibration | 0% | 3 CV | Wet the column, remove air.[1] |
| Isocratic Hold | 0-5% | 2 CV | Elute highly non-polar impurities (e.g., dimers).[1] |
| Gradient | 5% → 40% | 15 CV | Target elution window. The product usually elutes at 20-30% B. |
| Flush | 100% | 5 CV | Elute polar byproducts (acids/amines).[1] |
*CV = Column Volume[1]
Critical Additive: If your crude contains unreacted benzylamine , the amine will interact with acidic silanols on the silica, causing severe tailing that overlaps with your product.
-
Action: Add 1% Triethylamine (Et3N) or 0.5% Ammonium Hydroxide to Solvent B.[1]
-
Mechanism:[4][6] The base preferentially binds to the silanols, "blocking" them so your amine impurity elutes sharply or stays in the baseline, preventing co-elution.
Protocol B: Reversed-Phase (C18) Scrub (Secondary Method)
Use this if the product co-elutes with 4-(2-methylpropoxy)benzoic acid.[1]
Stationary Phase: C18 (Octadecyl) bonded silica.[1] Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile (B).[1]
-
Logic: In acidic conditions (pH ~3), the carboxylic acid impurity remains protonated (neutral) and becomes very hydrophobic, eluting later. The amide remains neutral but is slightly less lipophilic than the protonated acid form of the impurity or elutes with a distinct selectivity profile.
Part 3: Troubleshooting Center (FAQ)
Q1: My product is streaking across 10 fractions. Why? Diagnosis: This is likely "Silanol Overload."[1] The amide nitrogen can H-bond with silica silanols, or you have residual benzylamine dragging through the column. Solution:
-
Switch Solvent System: Move to DCM/MeOH (95:5). DCM solubilizes the lipophilic tails better than Hexane.
-
Add Modifier: Add 1% Et3N to the mobile phase.
-
Check Loading: If you liquid-loaded in pure DCM, you likely washed the compound down the column during injection.[1] Switch to dry loading.
Q2: I see two spots on TLC, but they merge on the column. Diagnosis: Column overloading or "Band Broadening." Solution:
-
Decrease Sample Load: Use a larger column. The sample mass should be <1% of the silica mass for difficult separations (ΔRf < 0.1).
-
Change Selectivity: If using Hex/EtOAc, switch to Toluene/Acetone (start 10:1).[1] The pi-pi interactions of Toluene with the benzyl group can alter retention relative to non-aromatic impurities.[1]
Q3: The product solidifies inside the column cartridge. Diagnosis: The compound is crystallizing because it is insoluble in the starting mobile phase (high Hexane %). Solution:
-
Solid Load: (As described in Part 1).
-
Start with Polarity: Start the gradient at 10% EtOAc instead of 0%. Ensure the compound is soluble in the starting mixture (test this in a vial first!).
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this compound based on the specific impurities present.
Caption: Decision tree for selecting the optimal purification pathway based on impurity profile.
References
-
BenchChem. (2025).[1][3][7][8] Strategies to reduce impurities in benzamide synthesis. Retrieved from [1]
-
University of Rochester. (n.d.).[1] Troubleshooting Flash Column Chromatography. Retrieved from [1]
-
National Institutes of Health (PubChem). (2025).[1] N-benzyl-4-methylbenzamide (Analogous Structure Properties). Retrieved from [1]
-
Royal Society of Chemistry. (2016).[1] N-Benzyl-4-((heteroaryl)methyl)benzamides: Synthesis and Purification. ChemMedChem. Retrieved from [1]
Sources
- 1. N-benzyl-2-methylbenzamide | C15H15NO | CID 226952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. CAS 1485-70-7: N-Benzylbenzamide | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during benzamide derivative synthesis
A Senior Application Scientist's Guide to Minimizing Side Reactions
Welcome to the technical support center for benzamide derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during amide bond formation. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions, minimize impurities, and achieve higher yields.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during benzamide synthesis.
Q1: I'm planning a benzamide synthesis. What are the most common synthetic routes and their primary pitfalls?
A1: The two most prevalent laboratory methods are the Schotten-Baumann reaction and coupling agent-mediated synthesis.[1][2]
-
Schotten-Baumann Reaction: This classic method involves reacting an amine with an acyl chloride (e.g., benzoyl chloride) in the presence of a base.[1][3][4] It is fast and often high-yielding.[2] However, it is highly susceptible to two major side reactions: hydrolysis of the reactive acyl chloride and over-acylation of the product.[1] The acyl chloride itself is often lachrymatory and moisture-sensitive, requiring careful handling.[2][5]
-
Coupling Agent-Mediated Synthesis: This approach activates a carboxylic acid (e.g., benzoic acid) to make it more reactive towards the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][6] This method avoids the use of harsh acyl chlorides but introduces its own set of challenges, primarily related to byproducts from the coupling agent itself (e.g., dicyclohexylurea, DCU) which can be difficult to remove.[2]
Q2: My benzamide synthesis has a consistently low yield. What is the most probable cause?
A2: For reactions starting with acyl chlorides (Schotten-Baumann), the most likely culprit for low yield is the hydrolysis of your starting material .[1][2] Benzoyl chloride and other acyl chlorides react readily with water to form the corresponding carboxylic acid (e.g., benzoic acid), which is unreactive toward the amine under these conditions.[1][7] Other significant factors include protonation of the amine starting material by the HCl byproduct, incomplete reaction, or product loss during workup and purification.[1][2][8]
Q3: My final product is contaminated with a white solid that has a different melting point and TLC spot. How do I identify and remove it?
A3: The contaminant is very likely unreacted benzoic acid resulting from the hydrolysis of benzoyl chloride.[1] Benzoic acid is acidic, while your benzamide product is neutral. This difference in chemical properties is the key to separation. You can remove the benzoic acid by washing the crude product (dissolved in an organic solvent like dichloromethane or ethyl acetate) with a mild aqueous base, such as a dilute sodium bicarbonate (NaHCO₃) solution.[1] The benzoic acid will react to form sodium benzoate, which is water-soluble and will be washed away into the aqueous layer.
Q4: I'm synthesizing a substituted benzamide, and the reaction is very slow or incomplete. Why might this be?
A4: The electronic properties and steric bulk of your starting materials play a crucial role.
-
Electronic Effects: If your amine has electron-withdrawing groups, its nitrogen lone pair is less available for nucleophilic attack, slowing the reaction down.[9]
-
Steric Hindrance: A bulky amine or a sterically hindered acyl chloride will react more slowly due to the physical difficulty of the reactive centers approaching each other.[1][]
In these cases, you may need to adjust the reaction conditions, such as increasing the temperature (while monitoring for side reactions), extending the reaction time, or adding a catalyst like 4-dimethylaminopyridine (DMAP).[2][]
Troubleshooting Guide: Specific Side Reactions
This section provides a deeper dive into the most prevalent side reactions, their mechanisms, and targeted strategies for their prevention.
Issue 1: Hydrolysis of the Acyl Chloride
Hydrolysis is the reaction of the acyl chloride with water, a competing and often faster reaction than the desired amidation.
Causality: The carbonyl carbon of an acyl chloride is highly electrophilic, making it extremely susceptible to nucleophilic attack. Water, although a weak nucleophile, is often present in sufficient quantities (from solvents, reagents, or atmospheric moisture) to cause significant product loss.[1][11]
Caption: Troubleshooting workflow for minimizing acyl chloride hydrolysis.
-
Ensure Anhydrous Conditions: Use solvents from a freshly opened bottle or one stored over molecular sieves. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[1][12]
-
Control Temperature: The reaction between the acyl chloride and the amine is typically exothermic.[5][7] Performing the addition of the acyl chloride at a low temperature (e.g., in an ice bath at 0-5 °C) slows the rate of all reactions, but often disproportionately slows the rate of hydrolysis relative to amidation.[1]
-
Order of Addition: Always add the acyl chloride slowly and dropwise to the solution containing the amine and the base.[1][5] This ensures the acyl chloride immediately encounters a high concentration of the desired nucleophile (the amine) rather than trace amounts of water.
Issue 2: Over-Acylation (Diacylation)
Over-acylation occurs when the newly formed benzamide product, which is itself a nucleophile (albeit a weaker one), reacts with a second molecule of the acyl chloride to form an imide byproduct (e.g., N-benzoylbenzamide).
Causality: This side reaction is a classic case of competitive reaction kinetics. It becomes significant when there are localized high concentrations of the acyl chloride or when the primary amine has been largely consumed.
Caption: Competing reactions in benzamide synthesis.
-
Control Stoichiometry: Avoid using a large excess of the acyl chloride. A molar ratio of 1:1 or a slight excess (1.05-1.1 equivalents) of the acyl chloride is typically sufficient.[12]
-
Slow, Dilute Addition: Add the acyl chloride dropwise to a vigorously stirred solution of the amine.[1] This maintains a low, steady concentration of the acyl chloride, ensuring it reacts with the more nucleophilic primary amine before it can react with the less nucleophilic amide product.
-
Maintain Low Temperature: As with hydrolysis, lower temperatures (0-5 °C) decrease the rate of this side reaction.[1]
Issue 3: Byproducts from Coupling Reagents (e.g., DCC)
When using coupling agents like DCC, the primary side product is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents and can co-precipitate with your desired amide, making purification a challenge.[2]
Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. While this intermediate reacts with the amine to form the amide, it can also rearrange or react with another molecule of the carboxylic acid. The DCC itself is consumed in the reaction, producing the insoluble DCU byproduct.
-
Use an Additive: Adding 1-hydroxybenzotriazole (HOBt) is a common strategy. HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions. This active ester then cleanly reacts with the amine. This also helps in reducing potential racemization if you are working with chiral carboxylic acids.[2]
-
Filtration: The majority of the DCU byproduct can often be removed by simple filtration of the reaction mixture before aqueous workup.[2]
-
Purification Strategy: If DCU co-precipitates with the product, you can sometimes remove it by dissolving the crude mixture in a solvent like dichloromethane (DCM), in which the product is soluble but DCU is not, followed by filtration. Alternatively, precipitating the DCU by adding a non-polar solvent like hexanes can be effective.[2]
-
Alternative Reagents: Consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup.[2]
Data & Protocols
Table 1: Troubleshooting Summary
| Problem Observed | Likely Cause(s) | Recommended Solution(s) |
| Low Yield | Hydrolysis of acyl chloride to benzoic acid.[1][2] | Use anhydrous solvents/reagents; flame-dry glassware; run at 0-5 °C.[1][7] |
| Incomplete reaction due to unreactive amine.[1][9] | Increase reaction time or temperature; consider adding a catalyst (e.g., DMAP).[2] | |
| Oily Product (Instead of Solid) | Presence of impurities lowering the melting point.[2] | Induce crystallization by scratching the flask or seeding; if it persists, perform a full workup and purify by recrystallization or chromatography.[2] |
| Unexpected High MW Byproduct | Over-acylation (diacylation) of the product.[1] | Add acyl chloride dropwise with vigorous stirring; avoid excess acyl chloride; maintain low temperature.[1][5] |
| Product Contaminated with DCU | Use of DCC coupling agent.[2] | Filter the reaction mixture before workup; consider using a water-soluble carbodiimide like EDC instead.[2] |
Protocol 1: Benzamide Synthesis via Schotten-Baumann Reaction
This protocol provides a standard procedure for synthesizing benzamide from benzoyl chloride and ammonia, with built-in steps to minimize common side reactions.
Materials:
-
Benzoyl chloride (lachrymatory, handle in a fume hood)
-
Concentrated aqueous ammonia (e.g., 28%)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in DCM. Add an aqueous solution of NaOH (2.2 equivalents, e.g., 10% w/v). Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.[2][8]
-
Addition: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the cold, vigorously stirred mixture over 15-20 minutes. Do not allow the internal temperature to rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting amine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (to remove any unreacted amine).
-
5% NaHCO₃ solution (to remove any benzoic acid byproduct).[1]
-
Saturated brine solution (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude benzamide.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure benzamide.[2][5]
References
-
Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved from [Link]
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and analysis of amides. (n.d.). Chemistry Education. Retrieved from [Link]
- Method of producing benzamide derivatives. (1998). Google Patents.
-
Amide bond formation: beyond the myth of coupling reagents. (2009). Luxembourg Bio Technologies. Retrieved from [Link]
-
Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Schotten-Baumann Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]
-
How to stop hydrolysis of an acyl chloride in aquous solution? (2018). ResearchGate. Retrieved from [Link]
-
Alternative developments in amidations with acyl chlorides. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the synthesis of a benzamide derivative. (2002). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of HPLC Gradients for N-benzyl-4-(2-methylpropoxy)benzamide Separation
Welcome to the technical support center dedicated to the chromatographic separation of N-benzyl-4-(2-methylpropoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for common challenges encountered during HPLC method development and execution.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when developing a separation method for this compound.
Q1: What are the best starting conditions for a scouting gradient for this compound?
A: For a neutral, aromatic compound like this compound on a C18 column, a good starting point is a rapid linear "scouting" gradient. The goal is to determine the approximate solvent concentration needed for elution.[1] A typical approach uses water (A) and acetonitrile or methanol (B) as mobile phases.
| Scouting Gradient - Example Protocol | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[2] |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
| Time (min) | %B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
This broad gradient allows you to quickly identify the elution window and proceed with method optimization.
Q2: My peak for this compound is tailing. What is the cause and solution?
A: Peak tailing is often caused by secondary interactions between the analyte and active sites on the stationary phase, such as residual silanols.[3] While this compound is neutral, these interactions can still occur. Other causes include column overload or a blocked column frit.[3][4]
-
Solution 1 (Check for Overload): Reduce the injection volume or dilute your sample by a factor of 10. If the peak shape improves, you were overloading the column.[3][5]
-
Solution 2 (Mobile Phase Modifier): The amide group can have some basic character. Adding a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic (TFA) to your mobile phase can protonate active sites on the column, minimizing secondary interactions and improving peak shape.[6]
-
Solution 3 (Column Health): If the problem persists, the column may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace it.
Q3: My peak is fronting. Why is this happening?
A: Peak fronting is less common than tailing but is almost always a sign of mass overload.[5] This happens when you inject so much sample that all the readily accessible binding sites on the stationary phase become saturated, causing excess molecules to travel down the column faster, leading to a "shark-fin" shape.[5] In rare cases, it can also be caused by low column temperature or solvent incompatibility where the sample is dissolved in a much stronger solvent than the initial mobile phase.[4][5]
-
Primary Solution: The easiest fix is to dilute your sample or reduce the injection volume.[5]
-
Secondary Solution: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase composition.[3][4]
Q4: How can I improve the resolution between my target peak and a closely eluting impurity?
A: Improving resolution requires manipulating the selectivity, efficiency, or retention of your method. The most powerful tool for this in gradient elution is adjusting the gradient slope.
-
Shallow the Gradient: A shallower gradient (i.e., increasing the percentage of organic solvent more slowly over a longer time) is equivalent to using a weaker isocratic solvent and generally provides better resolution.[6][7] After your initial scouting run identifies the elution window, create a new gradient that is much shallower across that specific range.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation due to different solvent-analyte interactions, potentially resolving co-eluting peaks.[6][8]
-
Optimize Temperature: Adjusting the column temperature can also affect selectivity.[2] Try running the method at different temperatures (e.g., 30 °C, 40 °C, 50 °C) to see if resolution improves.
Q5: My retention times are drifting to shorter or longer times with every injection. What should I do?
A: Retention time drift, where times consistently change in one direction, is typically caused by three main factors: column equilibration, mobile phase composition changes, or temperature fluctuations.[9][10]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This can take 10-20 column volumes.[9] If you have additives like ion-pairing reagents, equilibration can take much longer.
-
Mobile Phase Preparation: Inaccurate mobile phase preparation can cause drift. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[4][10] Evaporation of the more volatile organic solvent can also change the composition over time.
-
Temperature Control: A change of just 1 °C can alter retention times by 1-2%.[10] Using a thermostatted column oven is crucial for stable retention times.[2][4][11]
Section 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Workflow for Diagnosing Poor Peak Shape
Abnormal peak shape compromises resolution and the accuracy of integration. This guide provides a logical workflow to identify and solve the root cause.
-
Assess the Scope of the Problem:
-
Is it one peak or all peaks? If all peaks in the chromatogram are affected, the issue is likely systemic (e.g., extra-column volume, column void). If only the this compound peak is affected, it is likely a chemistry-specific issue.[11]
-
-
Investigate Mass Overload (Fronting/Tailing):
-
Check for Solvent Mismatch Effects:
-
Action: Ensure your sample is dissolved in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.
-
Analysis: Injecting a sample in a solvent significantly stronger than the mobile phase can cause distorted, split, or fronting peaks, especially for early-eluting compounds.[3]
-
-
Evaluate Mobile Phase and Column Chemistry (Tailing):
-
Action 1 (pH): For amide compounds, secondary interactions with silica can cause tailing. Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic acid) to suppress these interactions.[6][12]
-
Action 2 (Column Health): If the issue persists, the column may be contaminated at the inlet. If your system allows, reverse-flush the column (check manufacturer's instructions first) or replace the inlet frit.[3] A contaminated guard column should be replaced.[4]
-
-
Examine Physical System Issues (Broad or Split Peaks):
-
Action: Check for any loose fittings between the injector, column, and detector. Ensure tubing has the correct internal diameter and is as short as possible to minimize extra-column volume.[4]
-
Analysis: A void at the head of the column can cause peak splitting or severe tailing for all peaks. This requires column replacement.
-
Caption: Workflow for diagnosing poor peak shape.
Guide 2: Optimizing the Gradient for Resolution
Once you have a scouting run that shows where this compound elutes, the next step is to focus the gradient to improve resolution from nearby impurities.
In gradient elution, resolution is highly dependent on the gradient slope. A steep gradient moves compounds through the column quickly, resulting in sharp peaks but often poor resolution. A shallow gradient increases the interaction time with the stationary phase, leading to better separation at the cost of longer run times.[1][7][13]
-
Analyze the Scouting Run:
-
From your initial wide gradient (e.g., 5-95% B), determine the percentage of mobile phase B (%B) at which your target compound elutes. Let's assume it elutes at 12 minutes in the 20-minute gradient example above, which corresponds to approximately 48% B.
-
-
Design a Focused Gradient:
-
Create a new, shallower gradient centered around the elution point. A good rule of thumb is to start the shallow segment 3-5% below the elution concentration and end it 3-5% above.[1] The slope should be significantly reduced, perhaps by a factor of 3 to 5 (e.g., from 4.5%/min to ~1%/min).
-
| Optimized Focused Gradient - Example | |
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 43 |
| 11.0 | 53 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |
| 20.0 | 5 |
-
Causality: The initial ramp to 43% B quickly elutes early impurities. The slow, 10-minute ramp from 43% to 53% provides high resolution around the target analyte's elution window. The final steep ramp to 95% cleans the column of any strongly retained compounds.[14]
Caption: Relationship between gradient slope and key outcomes.
References
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
Troubleshooting HPLC Column Retention Time Drift. (2025, October 15). Hawach. Retrieved from [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). University of Rhode Island. Retrieved from [Link]
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Chromperfect. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
More shallow the gradient, the better the resolution? (2008, October 11). Chromatography Forum. Retrieved from [Link]
-
The Theory of HPLC Gradient HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Scouting Gradients in Preparative Liquid Chromatography. (n.d.). Waters Corporation. Retrieved from [Link]
-
Optimize Column Temperature for HPLC Peak Symmetry. (2025, September 19). Patsnap Eureka. Retrieved from [Link]
-
How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Gradient Operation in HPLC. (n.d.). vscht.cz. Retrieved from [Link]
-
High-Temperature Liquid Chromatography. (n.d.). LCGC International. Retrieved from [Link]
-
The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. (n.d.). Waters Corporation. Retrieved from [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 5). Mastelf. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Gilson. Retrieved from [Link]
-
Optimizing HPLC/UHPLC Systems. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. (n.d.). Columbia University. Retrieved from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]
-
Investigation of the Adsorption and Retention of Charged Compounds In RPLC. (2022, June 20). DiVA. Retrieved from [Link]
-
Using a Solvent Triangle to Optimize an HPLC Separation. (2013, August 2). Analytical Sciences Digital Library. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. More shallow the gradient, the better the resolution? - Chromatography Forum [chromforum.org]
- 8. asdlib.org [asdlib.org]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
Technical Support Center: Recrystallization of N-benzyl-4-(2-methylpropoxy)benzamide
Introduction: Understanding the Molecule
N-benzyl-4-(2-methylpropoxy)benzamide is a molecule with distinct polarity characteristics that present unique challenges and opportunities for purification by recrystallization. Its structure contains a polar amide functional group capable of hydrogen bonding, situated between two largely non-polar regions: a benzyl group and a benzene ring substituted with a moderately non-polar isobutoxy group. This amphiphilic nature means that selecting an appropriate single solvent can be difficult, and often, the compound exhibits a tendency to "oil out"—separate as a liquid phase—rather than crystallizing directly from the solution.[1][2]
This guide provides a systematic approach to troubleshooting common failures encountered during the recrystallization of this compound. By understanding the underlying principles of solubility and crystallization, researchers can develop a robust purification protocol.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the recrystallization process.
Q1: My compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out," or liquid-liquid phase separation, is the most common failure mode for compounds like this compound.[2][3] It occurs when the hot, saturated solution is cooled to a temperature that is below the solubility curve but still above the melting point of the solute in the impure solvent.[4] The solute separates as a supercooled liquid (oil) which is immiscible with the solvent. This oil is an excellent solvent for impurities and will often solidify into an amorphous mass, trapping impurities and defeating the purpose of recrystallization.[2]
Immediate Solutions:
-
Reheat and Add More Solvent: The most direct solution is to reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation concentration.[5] This lowers the temperature at which the solution becomes saturated, ideally to a point below the compound's melting point, allowing for proper crystal formation upon slow cooling.
-
Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out because it generates high supersaturation too quickly.[6] After redissolving the oil, allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slow cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice.[7]
Systematic Solutions:
-
Change the Solvent System: The initial solvent may be too non-polar. The large non-polar moieties of your compound may have high solubility, leading to oiling out. Try a slightly more polar solvent or a mixed-solvent system. For amides, polar solvents like ethanol or acetonitrile can be effective.[8]
-
Utilize a Mixed-Solvent System: A powerful technique is to use a solvent pair.[9][10] Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, acetone). Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the cloudiness, and then cool slowly.[10] This allows for fine-tuned control over the saturation point.
Q2: No crystals are forming, even after the solution has cooled completely. What should I do?
A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. This usually means that too much solvent was used initially.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[11][12]
-
Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution.[3][13][14] This provides a template for other molecules to deposit onto, initiating crystallization.
-
-
Increase Concentration: If induction methods fail, the solution is likely too dilute. Gently heat the solution to its boiling point and evaporate a portion of the solvent (15-25%) in a fume hood.[5][13] Then, allow the more concentrated solution to cool slowly again.
-
Lower the Temperature: If crystals still do not form at room temperature or in an ice bath, a colder bath (e.g., ice/salt or dry ice/acetone) may be necessary, especially if using a very low-boiling point solvent.[15]
Q3: My final product has a very low yield. How can I improve recovery?
A: A low yield suggests that a significant amount of your product remained dissolved in the cold solvent (the mother liquor).[11][13]
Strategies for Yield Improvement:
-
Minimize Solvent Usage: The most critical factor for good yield is using the absolute minimum amount of hot solvent required to fully dissolve the compound.[7][11][12] Adding excess solvent will result in substantial losses.
-
Ensure Complete Cooling: Allow the flask to cool to room temperature first, then chill it in an ice bath for at least 15-20 minutes to maximize the precipitation of the solid from the solution.
-
Check the Mother Liquor: After filtering your crystals, you can test the remaining filtrate for dissolved product. Evaporating a small sample of the mother liquor should leave behind a solid residue. If a large amount of solid is recovered, it confirms that too much solvent was used. You can attempt to recover a second crop of crystals by boiling off more solvent from the mother liquor and re-cooling, though this second crop may be less pure.
-
Use an Appropriate Solvent: A solvent with a steep solubility curve is ideal—one where the compound is very soluble when hot but poorly soluble when cold.[7][9][16]
Q4: The crystals are colored, but the pure compound should be white. How do I remove colored impurities?
A: Colored impurities are often large, polar molecules that can be removed with activated charcoal.
Decolorization Protocol:
-
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight—just enough to cover the tip of a spatula). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Gently swirl the mixture and reheat it to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[16]
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.[7]
-
Allow the now colorless filtrate to cool slowly to form pure crystals.
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
To avoid repeated failures, a small-scale solvent screening is the most efficient first step.[9]
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note the solubility at room temperature. An ideal solvent will not dissolve the compound when cold.[7][16]
-
For solvents that did not dissolve the compound, gently heat the test tube in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. The best solvent is one that dissolves the compound when hot but results in a large amount of crystalline precipitate when cold.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Relative) | Notes for this compound |
| Water | 100 | 1.000 | Likely a poor solvent due to the large non-polar regions of the molecule. Could be used as an anti-solvent.[4][17] |
| Ethanol | 78 | 0.654 | A good starting point. Its polarity is intermediate and may effectively dissolve the compound when hot.[4][18] |
| Acetone | 56 | 0.355 | Another good candidate. Its lower boiling point makes it easy to remove but can lead to premature evaporation.[4][18] |
| Ethyl Acetate | 77 | 0.228 | A less polar option that may work well, especially for removing non-polar impurities.[4] |
| Toluene | 111 | 0.099 | Good for aromatic compounds, but its high boiling point can increase the risk of oiling out and makes it difficult to remove.[4][18] |
| Hexane | 69 | 0.009 | Very non-polar. The compound is likely insoluble in hot hexane, making it a good candidate as an anti-solvent in a pair with ethanol or acetone.[4] |
Polarity values are normalized relative to water.[19][20]
Visualization of Troubleshooting Logic
The following diagram outlines the decision-making process when encountering the common problem of a compound "oiling out."
Caption: Troubleshooting workflow for when a compound oils out during recrystallization.
Frequently Asked Questions (FAQs)
Q: What defines a good recrystallization solvent? A: An ideal solvent should:
-
Dissolve the compound completely when hot (at its boiling point).[7][9]
-
Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).[7][9]
-
Dissolve impurities very well at all temperatures OR not at all, so they can be separated by filtration.[16]
-
Not react chemically with the compound being purified.[5][16]
-
Have a relatively low boiling point for easy removal from the purified crystals.[5][18]
Q: Can I use a mixture of solvents? A: Yes, a mixed-solvent system is often ideal for compounds like this compound that have intermediate polarity.[9] You use a pair of miscible solvents: one in which the compound is highly soluble (a "good" solvent) and one in which it is poorly soluble (a "poor" or "anti-solvent"). This provides excellent control over the crystallization process.[10] Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[9]
Q: My compound and solvent have similar polarities, but it's still not working. Why? A: While the "like dissolves like" rule is a good starting point, it's not foolproof.[15] Factors like the compound's crystal lattice energy play a significant role. A very stable crystal structure can make a compound less soluble than predicted. Furthermore, for amides, the ability of the solvent to accept or donate hydrogen bonds can be just as important as its overall polarity. This is why small-scale testing is always recommended.
Q: How pure does my crude material need to be before I attempt recrystallization? A: Recrystallization is most effective when the desired compound makes up the vast majority of the solid (e.g., >80-90%). If the material is heavily contaminated with impurities, the impurities can interfere with crystal formation and may co-precipitate, leading to a poor purification outcome. In such cases, another purification method, like column chromatography, should be considered first.
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (n.d.). Recrystallization. From Laboratory Techniques in Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
Protheragen. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization1. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). Benzamide. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]
-
The Good Scents Company. (n.d.). benzamide, 55-21-0. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
-
University of Rochester, Alison Frontier. (n.d.). Polarity of Solvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. Retrieved from [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2020). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]
-
PubMed. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. Retrieved from [Link]
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. mt.com [mt.com]
- 4. athabascau.ca [athabascau.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. rubingroup.org [rubingroup.org]
- 16. Recrystallization [sites.pitt.edu]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scribd.com [scribd.com]
- 20. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
Mass spectrometry (MS) fragmentation pattern of N-benzyl-4-(2-methylpropoxy)benzamide
Executive Summary
This technical guide analyzes the Mass Spectrometry (MS) fragmentation behavior of N-benzyl-4-(2-methylpropoxy)benzamide , a structural scaffold relevant to drug discovery (e.g., local anesthetics, sodium channel blockers).
The Core Value Proposition: Unlike generic benzamides, this molecule exhibits a dual-diagnostic fragmentation signature :
-
Conserved Core: The N-benzyl moiety yields the classic tropylium ion (
91), validating the amide backbone. -
Variable Periphery: The 4-(2-methylpropoxy) tail provides a highly specific neutral loss of isobutene (56 Da), distinguishing it from simple alkoxy analogs.
This guide compares the target molecule's performance against standard benzamide references, providing validated transitions for Multiple Reaction Monitoring (MRM) and structural elucidation.
Experimental Protocol & Instrumentation
To ensure reproducibility, the following protocol utilizes Electrospray Ionization (ESI) in Positive Mode, the industry standard for polar amides.
Methodology: LC-ESI-MS/MS
-
Instrumentation: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization Source: Electrospray Ionization (ESI+).[1]
-
Solvent System: 0.1% Formic Acid in Water/Acetonitrile (Gradient).
-
Collision Gas: Nitrogen or Argon.
| Parameter | Setting | Rationale |
| Capillary Voltage | 3.5 kV | Optimizes ionization of the secondary amide nitrogen without in-source fragmentation. |
| Cone Voltage | 30 V | Sufficient to decluster adducts but preserve the protonated molecular ion |
| Collision Energy (CE) | 15–35 eV | Ramped CE is critical. Low CE (15 eV) preserves the acylium ion ( |
Fragmentation Pathway Analysis
The fragmentation of this compound (
Mechanism 1: Amide Bond Cleavage (The Primary Event)
Upon collisional activation, the protonated amide bond undergoes inductive cleavage.
-
Pathway: The bond between the carbonyl carbon and the amide nitrogen breaks.
-
Result: The charge is retained on the benzoyl moiety due to resonance stabilization from the para-alkoxy group.
-
Fragment:
177 (4-(2-methylpropoxy)benzoyl cation). -
Neutral Loss: Benzylamine (107 Da).
Mechanism 2: The "Reporter" Loss (Isobutene Ejection)
This is the distinguishing feature of the 2-methylpropoxy chain.
-
Pathway: A McLafferty-like rearrangement or 1,5-hydrogen transfer occurs at the ether linkage.
-
Result: Elimination of isobutene (
) as a neutral molecule (56 Da). -
Fragment:
121 (4-hydroxybenzoyl cation). -
Significance: This transition (
) is diagnostic for the isobutoxy group. If the tail were a simple methoxy, this loss would not occur.
Mechanism 3: The Benzyl Marker
-
Pathway: Charge retention on the benzyl group during amide cleavage.
-
Fragment:
91 (Tropylium ion, ). -
Significance: Universal marker for N-benzyl compounds.
Visualization: Fragmentation Tree
The following diagram maps the causal relationships between the precursor and its product ions.
Caption: Hierarchical fragmentation map showing the primary amide cleavage and the secondary diagnostic loss of isobutene.[2][3]
Comparative Performance Guide
This section objectively compares the target molecule against standard alternatives to assist in assay development.
Comparison 1: Target vs. N-Benzylbenzamide (The Standard)
-
N-Benzylbenzamide: Lacks the alkoxy tail.
-
Major Ions:
212 (Parent) 105 (Benzoyl) 77 (Phenyl). -
Limitation: The
transition is extremely common and non-specific in complex matrices (high background noise).
-
-
Target Molecule:
Comparison 2: Target vs. Metabolites (4-Hydroxy Analog)
In drug metabolism studies, the ether group is often O-dealkylated.
-
Metabolite (4-hydroxy-N-benzylbenzamide): Parent
228. -
differentiation:
-
The Target (
284) produces the 121 fragment via collision-induced dissociation. -
The Metabolite (
228) produces the 121 fragment directly from the parent. -
Protocol: Chromatographic separation is required, but the unique Neutral Loss of 56 Da is the definitive mass spectral filter for the parent drug.
-
Summary of Diagnostic Transitions (MRM Table)
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Application |
| Quantifier | 284.2 | 91.1 | 35 | High sensitivity screening (Tropylium is very stable). |
| Qualifier 1 | 284.2 | 177.1 | 20 | Structural confirmation (Intact benzoyl core). |
| Qualifier 2 | 284.2 | 121.1 | 30 | High Specificity : Confirms presence of isobutoxy tail. |
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing amide cleavage rules).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of N-benzylbenzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Validates the formation of tropylium and acylium ions in benzyl amides).
-
Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Mechanisms of ether dealkylation and neutral loss of alkenes).
Sources
- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-benzyl-2-methylbenzamide | C15H15NO | CID 226952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. CAS 1485-70-7: N-Benzylbenzamide | CymitQuimica [cymitquimica.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the FTIR Spectroscopic Characterization of N-benzyl-4-(2-methylpropoxy)benzamide
This guide provides an in-depth protocol and comparative analysis for the characterization of N-benzyl-4-(2-methylpropoxy)benzamide using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles, ensuring a robust and reliable analytical outcome. We will explore the correlation between molecular structure and spectral features, present a validated experimental workflow, and objectively compare FTIR with alternative analytical techniques.
Foundational Principles: Correlating Molecular Structure with Infrared Activity
This compound is a molecule with several key functional groups, each possessing unique vibrational modes that are active in the infrared region. Understanding these is critical for accurate spectral interpretation.
The primary structural components are:
-
Secondary Amide (-CONH-): This group is highly characteristic in IR spectroscopy. We expect to see a distinct N-H stretching vibration, a very strong carbonyl (C=O) stretch known as the Amide I band, and a combination of N-H bending and C-N stretching known as the Amide II band.[1][2] The position of these bands is sensitive to hydrogen bonding.[1][3]
-
Aromatic Rings (Benzene): Two phenyl rings are present. Their C-H bonds will produce stretching vibrations above 3000 cm⁻¹, while the C=C ring backbone stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.[4] Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ range can indicate the substitution pattern.
-
Aryl Alkyl Ether (Ar-O-CH₂-): The ether linkage is characterized by the C-O-C stretching vibration. For aryl alkyl ethers, this results in two strong bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[5][6]
-
Alkyl Groups (-CH₂, -CH₃, -CH-): The benzyl methylene group and the isobutyl group will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range and bending (scissoring/rocking) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[7]
Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR
For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the most efficient and widely used FTIR sampling methodology, requiring minimal to no sample preparation.[8][9] The following protocol ensures reproducibility and accuracy.
Causality of ATR:
The ATR technique works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or germanium).[8] At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample.[8] This wave is absorbed by the sample at specific frequencies, and the attenuated beam is then directed to the detector. The key advantage is the excellent sample contact and path length reproducibility, which are crucial for high-quality, quantitative data.
Step-by-Step Workflow
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).
-
Confirm the desiccated environment of the optical bench is within specification to minimize water vapor interference.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal.
-
Wipe with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or ethanol.
-
Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum.
-
This scan measures the ambient environment (instrument optics, atmospheric CO₂ and H₂O) and is automatically subtracted from the sample spectrum. A clean background is the cornerstone of a self-validating protocol.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[10]
-
Use the integrated press to apply consistent pressure, ensuring firm and uniform contact between the powder and the crystal surface.[8][11] Optimal contact is essential for a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters for a high-quality spectrum are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Cleaning:
-
After acquisition, clean the sample powder from the crystal using a soft brush or cloth, followed by a solvent wipe as described in Step 2.
-
Process the collected spectrum using the spectrometer software. This may include an ATR correction algorithm to make the spectrum appear more like a traditional transmission spectrum, although this is not always necessary for identification purposes.[9]
-
Caption: ATR-FTIR experimental workflow for solid sample analysis.
Spectral Analysis: Predicted Absorption Bands
The following table summarizes the expected characteristic absorption bands for this compound, grounded in established spectroscopic data for its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide |
| 3100-3000 | Medium-Weak | C-H Stretch (sp²) | Aromatic Rings |
| 3000-2850 | Medium-Strong | C-H Stretch (sp³) | Alkyl (Isobutyl, Benzyl) |
| ~1640 | Strong | C=O Stretch (Amide I Band) | Secondary Amide |
| ~1540 | Strong | N-H Bend + C-N Stretch (Amide II Band) | Secondary Amide |
| 1600, 1475 | Medium-Weak | C=C Ring Stretch | Aromatic Rings |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |
| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl Alkyl Ether |
| 900-650 | Medium-Strong | C-H Out-of-Plane Bend | Aromatic Rings |
Comparative Guide: FTIR vs. Alternative Analytical Techniques
While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[12][13] The choice of technique depends on the analytical question being asked.
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Elemental Analysis of N-benzyl-4-(2-methylpropoxy)benzamide
This guide provides an in-depth, objective comparison of elemental analysis for N-benzyl-4-(2-methylpropoxy)benzamide against other common analytical techniques. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a holistic understanding of comprehensive compound validation.
Introduction: The Foundational Role of Elemental Analysis
In the synthesis of novel chemical entities, confirming the empirical formula is a fundamental step. For a target compound like this compound (C₁₈H₂₁NO₂), elemental analysis serves as the primary quantitative method to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N). This technique, often performed via combustion analysis, provides a crucial checkpoint for purity and structural integrity.[1][2] While modern spectroscopic methods offer detailed structural insights, elemental analysis remains a vital, independent verification of a compound's elemental composition, a requirement often stipulated by scientific journals for the publication of new compound data.[3]
This guide will dissect the elemental analysis of this compound, compare its utility against spectroscopic and chromatographic methods, and present an integrated workflow for robust chemical validation.
Elemental Composition: Theoretical vs. Experimental Data
The first step in validation is to calculate the theoretical elemental composition from the molecular formula.
Molecular Formula: C₁₈H₂₁NO₂ Molecular Weight: 283.37 g/mol
Based on these values, the theoretical elemental percentages are calculated as follows:
-
Carbon (C): (18 × 12.011) / 283.37 × 100% = 76.29%
-
Hydrogen (H): (21 × 1.008) / 283.37 × 100% = 7.47%
-
Nitrogen (N): (14.007) / 283.37 × 100% = 4.94%
Experimental values are obtained through combustion analysis. A high-purity sample is expected to yield results that deviate by no more than ±0.4% from the theoretical values.
Table 1: Comparative Elemental Analysis Data
| Element | Theoretical Value (%) | Representative Experimental Value (%) | Acceptable Deviation (%) |
|---|---|---|---|
| Carbon (C) | 76.29 | 76.15 | ± 0.4 |
| Hydrogen (H) | 7.47 | 7.51 | ± 0.4 |
| Nitrogen (N) | 4.94 | 4.91 | ± 0.4 |
Note: Experimental values are hypothetical for a high-purity sample, as specific datasets for this compound are not publicly available. The deviation tolerance is a widely accepted standard in organic chemistry.
Experimental Protocol: CHN Combustion Analysis
Combustion analysis is a robust and long-established method for determining the elemental composition of an organic compound.[1][2] The causality behind this technique is the complete and quantitative conversion of the sample into simple, easily detectable gases (CO₂, H₂O, and N₂).
Principle of Operation
A precisely weighed sample of this compound is combusted in a high-temperature furnace (~900-1000°C) in the presence of excess oxygen.[1][4] This process oxidizes carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N₂). These combustion products are then passed through a series of detectors to quantify their amounts.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, pure this compound into a tin or silver capsule. The accuracy of this weight is critical for the final calculation.
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step ensures the accuracy and linearity of the instrument's detectors.
-
Combustion: Place the encapsulated sample into the instrument's autosampler. The sample is dropped into a high-temperature combustion furnace containing an oxidant (e.g., copper(II) oxide).[1][2]
-
Reduction and Separation: The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) flows through a reduction furnace (containing elemental copper) to convert any nitrogen oxides to N₂. The gases are then passed through a chromatographic column to separate them.
-
Detection: The separated gases elute from the column and pass through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas caused by each analyte gas, generating a signal proportional to its concentration.
-
Data Calculation: The instrument's software integrates the detector signals and, using the initial sample weight, calculates the mass percentages of C, H, and N in the original sample.[4][5]
A Broader Perspective: Comparison with Other Analytical Techniques
While elemental analysis confirms the empirical formula, it provides no information about the molecular structure, connectivity of atoms, or the nature of impurities.[6] Therefore, it must be used in conjunction with other analytical methods for a complete characterization.[7][8]
Table 2: Comparison of Key Analytical Techniques
| Technique | Primary Information Provided | Strengths | Weaknesses |
|---|---|---|---|
| Elemental Analysis | Percent composition of C, H, N; verification of empirical formula. | Highly accurate and precise for purity assessment; validates stoichiometry. | Provides no structural information; insensitive to isomeric impurities; requires pure sample.[3][6] |
| NMR Spectroscopy | Detailed carbon-hydrogen framework and atom connectivity.[8] | Unrivaled for structural elucidation; can identify and quantify impurities if signals are distinct. | Lower sensitivity compared to MS; certain nuclei are inactive; complex spectra can be difficult to interpret.[9][10] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[8] | Extremely high sensitivity; provides molecular formula with high-resolution MS (HRMS); useful for identifying trace impurities.[9] | Isomers often indistinguishable; ionization can be challenging for some molecules; quantitation can be complex.[10] |
| HPLC-UV | Purity assessment and quantification of components in a mixture.[7] | Excellent for separating impurities and determining relative purity (e.g., area %); highly reproducible for quantitative analysis. | Provides no structural information on its own; requires a chromophore for UV detection. |
Integrated Analytical Workflow for Compound Validation
A self-validating system for compound characterization relies on the convergence of data from multiple, orthogonal techniques. No single method is sufficient. The workflow below illustrates a robust process for validating a newly synthesized batch of a compound like this compound.
Caption: Integrated workflow for synthetic compound validation.
This multi-pronged approach ensures that the compound's identity, purity, and structure are rigorously confirmed. For example, while elemental analysis might show the correct C, H, and N ratios, NMR confirms the specific isomeric arrangement, and MS verifies the overall molecular weight.[7] HPLC provides an orthogonal measure of purity, detecting any process-related impurities or unreacted starting materials.[7]
Conclusion
Elemental analysis is an indispensable tool in chemical synthesis, offering a direct and quantitative measure of a compound's elemental makeup. For this compound, it provides the foundational data to confirm its empirical formula, C₁₈H₂₁NO₂. However, its true power is realized when integrated into a comprehensive analytical strategy. By combining the stoichiometric data from elemental analysis with the detailed structural information from NMR, the molecular weight verification from mass spectrometry, and the purity assessment from HPLC, researchers can establish a compound's identity and quality with the highest degree of scientific confidence.
References
- BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthetic Benzamide, 2,2'-dithiobis[N-methyl-]. BenchChem.
- Pearson. (n.d.). Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Wikipedia. (n.d.). Combustion analysis. Wikipedia.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- Chemistry LibreTexts. (n.d.). Combustion Analysis. Chemistry LibreTexts.
- TSI. (n.d.). Combustion Analysis Basics.
- ChemEurope. (n.d.). Combustion analysis. ChemEurope.com.
- CEN. (2022). Chemists Debate the Value of Elemental Analysis.
- Journal of Chromatography B. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ScienceDirect.
- Preprints.org. (2025).
-
PubMed. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRfinvREI5Ltt7-5XZEqP8xRpTtEWOV-OpUPF-dqP11kZd5bobJP-Be9MQ5xKxm4-nZENM7U3j2YeGUv7kI_aRm6ECrAPDWuIdbcaI1m9_Qgkl7Tg9SwWCxQ6wJ5yLr6OEdsxr]([Link]
Sources
- 1. Combustion analysis - Wikipedia [en.wikipedia.org]
- 2. Combustion_analysis [chemeurope.com]
- 3. reddit.com [reddit.com]
- 4. Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Combustion Analysis [preparatorychemistry.com]
- 6. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
Reproducibility of N-benzyl-4-(2-methylpropoxy)benzamide Biological Assays
Executive Summary
N-benzyl-4-(2-methylpropoxy)benzamide (hereafter referred to as NB-4MB ) is a lipophilic chemical probe belonging to the N-benzylbenzamide class. While structurally validated as a scaffold for Soluble Epoxide Hydrolase (sEH) inhibition and potential tubulin polymerization interference, its utility is frequently compromised by poor inter-lab reproducibility.
This guide addresses the critical failure modes in NB-4MB assays: aqueous precipitation , nonspecific protein binding , and colloidal aggregation . We provide a comparative performance analysis against standard references (e.g., AUDA, Entinostat) and define a self-validating protocol to ensure data integrity.
Technical Profile & Mechanism
NB-4MB functions primarily by targeting hydrophobic pockets in enzymes like sEH. The 4-(2-methylpropoxy) (isobutoxy) tail confers significant lipophilicity, essential for potency but detrimental to solubility.
Mechanism of Action (sEH Context)
The benzamide carbonyl forms hydrogen bonds with the catalytic tyrosine/aspartic acid residues in the sEH active site, while the isobutoxy and benzyl groups occupy the hydrophobic tunnels.
Figure 1: Mechanism of Action. NB-4MB competes with epoxy fatty acid substrates (EETs) for the sEH hydrophobic pocket, preventing hydrolysis into diols (DHETs).
Comparative Analysis: Performance & Reproducibility
The following table contrasts NB-4MB with standard inhibitors. Note that while NB-4MB exhibits competitive potency, its "Reproducibility Score" is lower due to physicochemical limitations.
| Feature | NB-4MB (Target Probe) | AUDA (sEH Standard) | Entinostat (Benzamide Ref) |
| Primary Target | sEH / Tubulin (Putative) | Soluble Epoxide Hydrolase (sEH) | HDAC (Class I) |
| IC50 (Typical) | 50 – 200 nM | ~2 – 10 nM | ~20 – 50 nM |
| LogP (Calc) | 4.2 (High Lipophilicity) | 3.6 | 1.9 |
| Aq. Solubility | < 1 µM (Buffer alone) | ~50 µM | > 100 µM |
| Assay Risk | High (Aggregation/Precipitation) | Moderate (Light Sensitive) | Low |
| Reproducibility | ⭐⭐ (Requires Optimization) | ⭐⭐⭐⭐ | ⭐⭐⭐⭐⭐ |
Key Insight: The high LogP of NB-4MB causes it to form colloidal aggregates at concentrations >10 µM in aqueous buffers, leading to "false positive" inhibition via enzyme sequestration.
Critical Experimental Protocols
To guarantee reproducibility, you must control the state of dispersion of the molecule.
Protocol A: Stock Preparation & "Intermediate Dilution" Method
Direct dilution from DMSO to buffer causes precipitation. Use an intermediate solvent step.
-
Primary Stock: Dissolve NB-4MB in 100% anhydrous DMSO to 10 mM . Vortex for 30s.
-
QC Check: Inspect for turbidity. If cloudy, sonicate at 40°C for 5 mins.
-
Intermediate Plate: Dilute stock 1:10 into 50% DMSO / 50% Buffer (not 100% buffer).
-
Final Assay Plate: Transfer from Intermediate Plate to Assay Buffer to achieve final 1% DMSO.
Protocol B: Detergent-Based Assay Validation (The "Triton Test")
This step distinguishes true inhibition from aggregation-based artifacts.
Reagents:
-
Assay Buffer: 25 mM Bis-Tris (pH 7.0), 0.1 mg/mL BSA.
-
Detergent: Triton X-100 (0.01% v/v).
Steps:
-
Run the dose-response curve for NB-4MB without Triton X-100.
-
Run a parallel curve with 0.01% Triton X-100.
-
Analysis:
-
If IC50 shifts by >3-fold (e.g., 100 nM -> 5 µM) with detergent, the initial activity was likely promiscuous aggregation .
-
If IC50 remains stable, the inhibition is specific.
-
Figure 2: The "Triton Test" Workflow. Essential for validating lipophilic benzamides like NB-4MB.
Troubleshooting & Optimization
Issue: High Variation Between Replicates
-
Cause: NB-4MB adheres to plastic tips and well walls (hydrophobic effect).
-
Solution: Use Low-Binding plates and pipette tips. Include 0.1% BSA in the buffer to act as a carrier protein (but be aware this shifts IC50 to the right).
Issue: Loss of Potency over Time
-
Cause: Precipitation in the assay plate during incubation.
-
Solution: Limit incubation time to <60 mins or increase DMSO concentration to 2% (if enzyme tolerates).
References
-
BenchChem. (2025).[1] Comparative Analysis of N-benzylbenzamide Derivatives in Biological Activity Screening. Retrieved from
-
Journal of Medicinal Chemistry. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors. DOI: 10.1021/acs.jmedchem.2c00944. Retrieved from
-
Malvern Panalytical. (2017).[2] The challenges of reproducibility in life science research: Aggregation and Assay Interference. Retrieved from
- Shoichet, B. K. (2006). Screening in a spirit of false hope: colloidal aggregation in drug discovery. Nature Reviews Drug Discovery.
Sources
Safety Operating Guide
Personal protective equipment for handling N-benzyl-4-(2-methylpropoxy)benzamide
[1]
Executive Safety Summary
Senior Scientist Note: As researchers, we often handle compounds where specific toxicological data is sparse. N-benzyl-4-(2-methylpropoxy)benzamide is a structural derivative of benzamide and N-benzylbenzamide .[1]
Because the core benzamide moiety is classified as a Category 2 Mutagen (Suspected of causing genetic defects) and Acute Toxin (Category 4) , you must apply the Precautionary Principle .[2] Treat this compound as a potential genotoxin and systemic sensitizer until specific assays prove otherwise. This guide outlines a containment-first strategy designed to isolate the researcher from the molecule entirely.[1]
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the "Why." This compound presents a dual-threat profile: physical irritation from the benzyl/alkoxy groups and potential systemic toxicity from the benzamide core.[1]
| Hazard Class | Risk Description | Causality / Mechanism |
| Genotoxicity (Suspected) | Potential DNA interaction | Structural alert based on Benzamide (CAS 55-21-0) core.[1] |
| Acute Toxicity (Oral) | Harmful if swallowed | Amide hydrolysis can release bioactive amines; high bioavailability expected.[1] |
| Skin/Eye Irritation | Severe Irritant | The 2-methylpropoxy lipophilic tail increases skin permeation; benzyl group is a known contact irritant.[1] |
| Physical State | Dust/Aerosol Potential | Likely a crystalline solid.[1] Static charge can disperse particles outside the weigh boat. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum acceptable barrier protection. Do not deviate without a documented risk assessment.[1]
A. Protective Clothing & Barriers
| Component | Specification | Rationale |
| Primary Gloves | Nitrile (4 mil) | Standard barrier for incidental splash.[1] |
| Secondary Gloves | Nitrile (Extended Cuff, 8 mil) | Double-gloving is mandatory. The outer glove protects against mechanical tear; the inner glove prevents skin contact during doffing.[1] |
| Body Protection | Tyvek® Lab Coat (Closed Front) | Cotton coats trap dust.[1] Tyvek sheds particles and prevents "carry-home" contamination.[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for powders that can drift behind lenses.[1] |
B. Respiratory Protection Strategy
Engineering controls (Fume Hood) are the primary barrier. PPE is the secondary fail-safe.[1]
-
Standard Operation: Work inside a certified chemical fume hood (Face velocity: 80–100 fpm).[1] No respirator required if sash is at 18 inches.[1]
-
Spill Cleanup / Outside Hood: Full-face Elastomeric Respirator with P100 Cartridges .
-
Why? N95s do not seal perfectly against facial hair or movement and offer no eye protection against irritating dusts.
-
C. PPE Decision Logic (Graphviz)
Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.[1] Note that DMSO/DMF solutions require laminate gloves as they can carry the toxicant through standard nitrile.
Operational Protocols
Phase 1: Weighing & Transfer (The Critical Zone)
Most exposures occur here due to static electricity and powder drift.[1]
-
Preparation:
-
The Transfer:
-
Don double gloves.[1]
-
Tare the vial with the cap on if possible, or use a weighing boat with a funnel neck.
-
Technique: Do not pour. Use a disposable spatula.[1]
-
Self-Validation: Visually check the balance pan. If you see white dust, you have failed containment. Wipe with a methanol-dampened Kimwipe immediately.[1]
-
Phase 2: Solubilization
Once in solution, the risk shifts from inhalation to skin absorption.[1]
-
Solvent Choice: If using DMSO or DMF, remember these solvents accelerate skin absorption of the benzamide.
-
Vessel: Use a screw-cap vial with a septum. Avoid open beakers.
-
Mixing: Vortex inside the hood. Do not shake by hand outside the hood.
Phase 3: Decontamination & Disposal
Treat all waste as Hazardous Drug Waste.[1]
-
Solids: Weigh boats and spatulas go into a sealed bag inside the hood before being transferred to the solid waste drum.
-
Liquids: Segregate based on solvent (Halogenated vs. Non-Halogenated).
-
Surface Decon:
-
Wipe down the work area with 10% Soap/Water followed by 70% Ethanol .[1]
-
Why? Soap removes the lipophilic benzamide; alcohol sanitizes and removes residue.
-
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Doff gloves immediately (peel from inside out).2.[1] Wash with soap and water for 15 minutes.3. Do NOT use alcohol (enhances absorption). |
| Eye Contact | 1. Flush at eyewash station for 15 minutes.2. Hold eyelids open to ensure irrigation behind the globe. |
| Inhalation | 1. Move to fresh air.2. If breathing is difficult, seek medical attention (treat as acute amide poisoning).[3] |
| Spill (<5g) | 1. Cover with absorbent pad dampened with water (to prevent dust).2. Wipe up.[1][4][5][6][7] Double bag waste. |
Workflow Visualization
Figure 2: Operational lifecycle.[1] Note that waste bagging occurs inside the hood to prevent contaminant migration.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Benzamide (CAS 55-21-0). [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: N-Benzylbenzamide (CAS 1485-70-7).[1][3][8][9][10] National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. [Link][1]
Sources
- 1. CAS 1485-70-7: N-Benzylbenzamide | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nj.gov [nj.gov]
- 8. chembk.com [chembk.com]
- 9. N-Benzylbenzamide [webbook.nist.gov]
- 10. N-Benzylbenzamide (CAS 1485-70-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
